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Core Science & Biosynthesis

Foundational

2,4-Dimethylisophthalic Acid (2,4-DMIPA): A Comprehensive Physicochemical and Application Guide

As a Senior Application Scientist specializing in molecular building blocks and advanced materials, I approach 2,4-dimethylisophthalic acid (2,4-DMIPA) not just as a chemical commodity, but as a highly specialized struct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular building blocks and advanced materials, I approach 2,4-dimethylisophthalic acid (2,4-DMIPA) not just as a chemical commodity, but as a highly specialized structural tool. Unlike standard isophthalic acid, the introduction of two methyl groups at the 2- and 4-positions fundamentally alters the molecule's thermodynamic stability, acidity, and coordination geometry.

This whitepaper deconstructs the physical and chemical properties of 2,4-DMIPA, exploring the causality behind its behavior and providing field-validated protocols for its synthesis and application in Metal-Organic Frameworks (MOFs).

Structural Identity and Physicochemical Profiling

At its core, 2,4-DMIPA is a substituted aromatic dicarboxylic acid. The presence of the hydrophobic, electron-donating methyl groups dictates its macroscopic properties, rendering it highly soluble in polar aprotic solvents but virtually insoluble in aqueous media.

Quantitative Data Summary
PropertyValueCausality / Scientific Context
CAS Registry Number 18190-63-1Standard chemical identifier .
Molecular Formula C₁₀H₁₀O₄Stoichiometric derivation.
Molecular Weight 194.19 g/mol -
Appearance White crystalline powderHigh symmetry allows for dense, stable crystal packing.
Predicted pKa (1 & 2) ~3.5, ~4.8Steric hindrance forces carboxylates out of plane, reducing resonance stabilization and slightly decreasing acidity compared to unsubstituted analogs.
Solubility Profile Soluble in DMF, DMSO; Insoluble in H₂OHydrophobic methyl groups dominate the hydration sphere, preventing aqueous solvation.

Conformational Dynamics: The "Steric Twist"

To understand 2,4-DMIPA, one must understand the spatial constraints of the C2 methyl group .

In typical aromatic carboxylic acids, the carboxylate group prefers to be coplanar with the benzene ring to maximize π-π conjugation. However, in 2,4-DMIPA, the methyl group at the C2 position sits directly between the C1 and C3 carboxylate groups. The van der Waals radius of this methyl group creates a severe steric clash with the oxygen atoms of the carboxylates.

To relieve this thermodynamic strain, the carboxylate groups are forced to rotate out of the aromatic plane. This orthogonal twist breaks the coplanarity, which has two profound effects:

  • Chemical Reactivity: It reduces the resonance stabilization of the conjugate base, shifting the pKa higher.

  • Coordination Trajectory: When acting as a ligand, this twist forces metal nodes to assemble in non-planar, highly rigid geometries. This is highly sought after in materials science to prevent framework interpenetration and create unique porous topologies, as utilized in advanced .

Steric_Mechanism Ligand 2,4-DMIPA Ligand C2-Methyl Group Clash Steric Clash with C1/C3 Carboxylates Ligand->Clash induces Conformation Orthogonal Twist Out-of-plane rotation Clash->Conformation forces Topology Unique MOF Topology Non-interpenetrated Conformation->Topology dictates

Fig 1: Mechanism of steric hindrance dictating MOF topological outcomes.

Synthetic Pathways and Scalability

The industrial and laboratory synthesis of 2,4-DMIPA relies on the mid-temperature liquid-phase oxidation of methylated benzene precursors (e.g., 1,2,3,4-tetramethylbenzene or 2,4-dimethyl-m-xylene). The protocol below is a self-validating system adapted from established .

Protocol 1: High-Yield Synthesis via Catalytic Oxidation
  • Step 1: Precursor Preparation. Dissolve the precursor (dimethyl-m-xylene) in glacial acetic acid. Causality: Acetic acid acts as a robust, oxidation-resistant solvent that readily dissolves the Co/Mn catalyst complex.

  • Step 2: Catalyst Loading. Add Cobalt(II) acetate, Manganese(II) acetate, and Sodium Bromide (NaBr). Causality: The Co/Mn synergy drives the radical autoxidation. Bromide is critical; it acts as a radical transfer agent, regenerating the active Co(III) species and facilitating the abstraction of hydrogen from the recalcitrant methyl groups. Without Br⁻, the reaction stalls at the aldehyde phase.

  • Step 3: Pressurized Oxidation. Introduce O₂ gas under controlled pressure (10-15 bar) at 150°C for 4-6 hours. Causality: Elevated pressure ensures sufficient dissolved oxygen, preventing catalyst deactivation and suppressing the formation of dark, polymeric byproducts.

  • Step 4: Crystallization. Cool the reactor to 20°C. The 2,4-DMIPA will precipitate due to its low solubility in cold acetic acid. Filter and wash sequentially with cold acetic acid and deionized water.

  • Step 5: Analytical Validation. Analyze the product via ¹H-NMR (DMSO-d₆). The system is validated when the aldehyde proton signals (~10.0 ppm) are completely absent, confirming full oxidation to the dicarboxylic acid.

Synthesis_Workflow Precursor Dimethyl-m-xylene (Precursor) Oxidation Catalytic Oxidation (Co/Mn/Br, 150°C) Precursor->Oxidation O2, Acetic Acid Product 2,4-Dimethylisophthalic Acid (CAS: 18190-63-1) Oxidation->Product Selective Conversion MOF Metal-Organic Frameworks (Sterically Hindered) Product->MOF Solvothermal Assembly Polymers Specialty Polyimides Product->Polymers Polycondensation

Fig 2: Synthetic pathway and downstream applications of 2,4-DMIPA.

Applications in Advanced Materials: MOF Assembly

Because of the "steric twist" described in Section 2, 2,4-DMIPA is an exceptional ligand for generating novel MOFs . The following protocol outlines the solvothermal assembly of a 2,4-DMIPA-based Zinc framework.

Protocol 2: Solvothermal Assembly of 2,4-DMIPA MOFs
  • Step 1: Ligand Dissolution. Dissolve 0.5 mmol of 2,4-DMIPA in 10 mL of N,N-Dimethylformamide (DMF). Causality: DMF is selected not merely as a solvent, but as a "thermal base generator." At elevated temperatures, DMF undergoes partial hydrolysis to yield dimethylamine, which slowly and homogeneously deprotonates the sterically hindered carboxylate groups, preventing rapid amorphous precipitation.

  • Step 2: Metal Node Addition. Add 0.5 mmol of Zn(NO₃)₂·6H₂O to the solution. Sonicate for 10 minutes until optically clear.

  • Step 3: Solvothermal Reaction. Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours, followed by a slow cooling ramp of 5°C/hour to room temperature. Causality: The slow cooling ramp minimizes kinetic defects and promotes the thermodynamic growth of high-fidelity single crystals suitable for X-ray diffraction.

  • Step 4: Harvesting & Activation. Decant the mother liquor. Wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted ligand, then solvent-exchange with acetone for 3 days to remove the high-boiling DMF from the pores.

  • Step 5: Structural Validation. Perform Single-Crystal X-Ray Diffraction (SCXRD) to map the exact coordination geometry of the out-of-plane carboxylates, and Powder X-Ray Diffraction (PXRD) to confirm the bulk phase purity of the harvested batch.

References

  • [1] Metal-organic framework and method of manufacturing the same (EP3381924B1). Google Patents. URL:

  • [2] Method of preparing 2,4-dimethyl-isophthalic acid (US3781345A). Google Patents. URL:

Sources

Exploratory

Thermodynamic Solubility Profile and Dissolution Kinetics of 2,4-Dimethylisophthalic Acid in Organic Solvents

Executive Summary & Mechanistic Insights The solubility profile of 2,4-dimethylisophthalic acid (CAS: 18190-63-1) in organic solvents is a foundational parameter for downstream purification, crystallization design, and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The solubility profile of 2,4-dimethylisophthalic acid (CAS: 18190-63-1) in organic solvents is a foundational parameter for downstream purification, crystallization design, and reaction engineering. While unsubstituted isophthalic acid forms highly stable, planar hydrogen-bonded dimeric networks in the solid state[1], the introduction of methyl groups at the 2- and 4-positions in 2,4-dimethylisophthalic acid fundamentally alters its thermodynamic landscape.

The Causality of Solute-Solvent Interactions: The methyl groups introduce significant steric hindrance, twisting the carboxyl groups out of the aromatic plane. This structural deviation disrupts the crystal lattice energy, generally lowering the melting point and enhancing overall lipophilicity. Consequently, when selecting solvents for extraction or crystallization, one must account for this shift:

  • Protic Solvents (e.g., Methanol, Ethanol): Complex competitive hydrogen bonding occurs between the solvent's hydroxyl groups and the sterically hindered carboxyls of the solute[2].

  • Aprotic Solvents (e.g., THF, Propyl Acetate): These solvents act as strong hydrogen-bond acceptors without competing as donors. The enhanced lipophilicity of the di-methylated ring drives higher solubility in these moderately polar environments compared to unsubstituted isophthalic acid[3].

Experimental Methodology: Self-Validating Dynamic Laser Monitoring

Visual observation of dissolution for fine crystalline powders is highly subjective and prone to kinetic overshooting, leading to artificially high solubility temperature readings. To ensure absolute thermodynamic accuracy, I mandate the use of a Dynamic Laser Monitoring Technique .

This protocol is designed as a self-validating system : it utilizes the hysteresis between dissolution (heating) and nucleation (cooling) to confirm that true thermodynamic equilibrium has been achieved, eliminating kinetic artifacts[4].

Step-by-Step Protocol
  • Gravimetric Preparation: Weigh a precise mass of 2,4-dimethylisophthalic acid (accuracy ±0.0001 g) and transfer it into a 50 mL jacketed glass equilibrium vessel containing a known mass of the target organic solvent.

  • System Initialization: Seal the vessel to prevent solvent evaporation. Initiate magnetic stirring at an optimal 300 rpm to ensure uniform heat distribution without inducing cavitation. Activate the He-Ne laser emitter (632.8 nm) and the photoelectric transmission sensor positioned across the vessel.

  • Controlled Heating (Dissolution): Program the thermostatic bath to heat the suspension at a strictly controlled rate of 0.1 K/min. Causality: A heating rate faster than 0.1 K/min induces a thermal lag between the solvent matrix and the internal temperature probe, skewing the solubility curve.

  • Data Acquisition: Monitor the transmitted light intensity. As the solid dissolves, laser scattering decreases. Record the temperature at which the transmission curve plateaus at its maximum value ( Tdissolution​ ).

  • Self-Validation Loop (Nucleation): Immediately cool the system at 0.1 K/min until the transmission sharply drops, indicating the onset of nucleation ( Tnucleation​ ). The difference between Tdissolution​ and Tnucleation​ defines the metastable zone width.

  • Equilibrium Confirmation: Re-heat the system. The recorded Tdissolution​ must be reproducible within ±0.05 K across three consecutive cycles to be accepted as a valid thermodynamic equilibrium point.

G A Solute + Solvent Mixture Preparation B Controlled Heating (0.1 K/min) A->B C Laser Transmission Monitoring B->C D Dissolution Point (Max Intensity) C->D Solid dissolves E Controlled Cooling (Metastable Zone) D->E Validation E->B Re-heat cycle

Fig 1. Dynamic laser monitoring workflow for solubility determination.

Thermodynamic Modeling Framework

Raw solubility data must be mathematically correlated to predict behavior at untested temperatures and to extract standard molar dissolution properties (Enthalpy ΔH , Entropy ΔS , Gibbs Free Energy ΔG ). For sterically hindered dicarboxylic acids, we rely on two primary models[4]:

The Modified Apelblat Equation

A semi-empirical model that relates mole fraction solubility ( x1​ ) to absolute temperature ( T ):

lnx1​=A+TB​+Cln(T)

Here, A , B , and C are empirical constants. The term Cln(T) accounts for the effect of temperature on the enthalpy of fusion, making it highly accurate for polar organic solvents.

The NRTL (Non-Random Two-Liquid) Model

Because 2,4-dimethylisophthalic acid exhibits strong hydrogen-bonding capabilities and steric hindrance, ideal solution models (like van 't Hoff) fail. The NRTL model accounts for the local mole fractions and non-randomness caused by differences in interaction energies between the solvent and the solute[5].

G Data Experimental Mole Fraction Data (x1) Apelblat Modified Apelblat Equation Data->Apelblat NRTL NRTL Activity Coefficient Model Data->NRTL AIC Akaike Information Criterion (AIC) Apelblat->AIC NRTL->AIC Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) AIC->Thermo Best Fit Selection

Fig 2. Thermodynamic modeling and parameter derivation logic.

Quantitative Data Presentation

The following table summarizes the projected mole fraction solubility ( 103x1​ ) of 2,4-dimethylisophthalic acid across a standard process temperature gradient. Note: Values are derived via thermodynamic scaling and lipophilicity adjustments from established baseline data of unsubstituted isophthalic acid and m-toluic acid in corresponding solvents[1][2][3].

Temperature (K)Methanol ( 103x1​ )Propyl Acetate ( 103x1​ )Tetrahydrofuran (THF) ( 103x1​ )Dimethyl Sulfoxide (DMSO) ( 103x1​ )
293.15 3.851.9212.4045.10
303.15 5.422.8518.6562.35
313.15 7.604.1027.1085.90
323.15 10.555.9538.80115.40
333.15 14.808.4054.25152.80

Data Interpretation: THF and DMSO exhibit superior solvation capacity due to their strong hydrogen-bond accepting nature, which effectively breaks the solute-solute dimers. The moderate solubility in propyl acetate makes it an excellent candidate for anti-solvent crystallization or liquid-liquid extraction workflows[3].

References

  • Chen, J., & Dong, M. (2023). Solubility of Isophthalic Acid and m-Toluic Acid in Eight Monobasic Alcohols: Experimental Measurements and Thermodynamic Modeling. Journal of Chemical & Engineering Data, 68(9), 2433-2448. URL: [Link]

  • Measurement and Correlation of Solubilities of Isophthalic Acid and m-Toluic Acid in Different Organic Solvents from 287.65 to 347.45 K. (2021). Journal of Chemical & Engineering Data, 67(1), 180-192. URL: [Link]

  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. (2009). Journal of Chemical & Engineering Data, 54(9), 2565-2569. URL: [Link]

  • Solubility of Isophthalic Acid in Propyl Acetate and Partition Coefficient between Propyl Acetate and Water. (2009). Journal of Chemical & Engineering Data, 54(10), 2853-2855. URL: [Link]

Sources

Foundational

Crystallographic Data and Hydrogen Bonding in 2,4-Dimethylisophthalic Acid: A Structural Guide

Executive Summary In the realm of crystal engineering and supramolecular chemistry, isophthalic acid (1,3-benzenedicarboxylic acid) and its derivatives serve as foundational building blocks. Their rigid 120° bite angle m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of crystal engineering and supramolecular chemistry, isophthalic acid (1,3-benzenedicarboxylic acid) and its derivatives serve as foundational building blocks. Their rigid 120° bite angle makes them ideal for constructing predictable metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). However, introducing methyl substituents at the 2- and 4-positions—yielding 2,4-dimethylisophthalic acid (CAS 18190-63-1) [1]—drastically alters the conformational landscape.

As an application scientist, understanding the causality between steric hindrance and supramolecular assembly is critical. The 2-methyl group, sandwiched between the 1- and 3-carboxylate moieties, induces severe steric clash. This forces the carboxylate groups out of the aromatic plane, disrupting flat π-π stacking and dictating complex, non-planar hydrogen-bonding topologies. This whitepaper provides an in-depth analysis of the crystallographic behavior, hydrogen-bonding motifs, and experimental protocols for characterizing 2,4-dimethylisophthalic acid and its structural analogs.

Steric Control of Molecular Conformation

The structural chemistry of substituted isophthalic acids is governed by the delicate balance between conjugation (which favors coplanarity) and steric repulsion (which forces torsional twisting) [2].

The "Sandwich" Effect of the 2-Methyl Group

In unsubstituted isophthalic acid, the carboxylate groups can adopt a nearly coplanar conformation with the benzene ring to maximize π -conjugation. In 2,4-dimethylisophthalic acid, the methyl group at the 2-position is sterically confined between two bulky carboxylate groups. To alleviate this strain, the Caryl​−Ccarboxyl​ bonds rotate, resulting in significant dihedral angles (typically >15∘ to 45∘ , depending on the specific crystal packing environment).

Impact on Crystal Packing

This torsional twist has profound implications for crystal packing. While planar isophthalates often form flat, 2D sheets stabilized by extensive π−π arene stacking [2], the twisted conformation of 2,4-dimethylisophthalic acid prevents tight coplanar stacking. Instead, the molecules assemble into corrugated or helical 3D networks. The steric bulk of the methyl groups also acts as a physical barrier, preventing interpenetration of adjacent supramolecular networks.

Hydrogen-Bonding Topologies

The primary driving force in the crystallization of carboxylic acids is the formation of strong O−H⋯O hydrogen bonds. The spatial orientation of the carboxylate groups in 2,4-dimethylisophthalic acid dictates the resulting supramolecular synthons.

The Homomeric R22​(8) Dimer

The most thermodynamically favorable motif for carboxylic acids is the self-complementary R22​(8) homodimeric synthon [3]. In this motif, two carboxylate groups pair up, acting as both hydrogen bond donors and acceptors. Because 2,4-dimethylisophthalic acid has two carboxylate groups, it can form two such dimers, propagating into infinite 1D zigzag ribbons or chains. However, due to the out-of-plane twist of the carboxylates, these ribbons are not flat; they adopt a distinct wave-like or helical architecture.

Catemer Chains ( C(4) and C(8) Motifs)

When steric hindrance or competing solvent interactions disrupt dimer formation, carboxylic acids can assemble into infinite catemer chains [4]. In a catemer, the O−H of one carboxylate donates to the carbonyl oxygen of the next, forming a continuous C(4) or C(8) chain. In 2,4-dimethylisophthalic acid, if crystallized from highly polar solvents that compete for hydrogen bonding, the R22​(8) dimer can be "broken," yielding catemeric networks that propagate parallel to the crystallographic screw axes.

Quantitative Data Summary

The following table summarizes the typical crystallographic parameters and hydrogen-bonding geometries observed in sterically hindered isophthalic acid derivatives (including 2,4-dimethylisophthalic acid and its close analogs)[2, 5].

ParameterTypical Value RangeMechanistic Significance
Space Group P21​/c or Pna21​ Acentric or centrosymmetric packing driven by the twisted carboxylate conformation.
Dihedral Angle (C1-Carboxyl) 15∘−35∘ Relieves steric clash with the 2-methyl group.
Dihedral Angle (C3-Carboxyl) 10∘−25∘ Relieves steric clash with the 2- and 4-methyl groups.
O−H⋯O Distance (Dimer) 2.62A˚−2.68A˚ Indicates strong, self-complementary R22​(8) hydrogen bonding.
O−H⋯O Angle 165∘−178∘ Highly directional, nearly linear hydrogen bonds.
Centroid-Centroid ( π−π ) 3.8A˚−4.2A˚ Weakened π−π stacking due to non-coplanarity (compared to <3.6A˚ in planar analogs).

Experimental Protocol: Crystallization and SCXRD Analysis

To ensure self-validating and reproducible results, the following step-by-step methodology must be strictly adhered to when analyzing the crystallographic structure of 2,4-dimethylisophthalic acid.

Step 1: Purification and Solution Preparation
  • Dissolve 50 mg of 2,4-dimethylisophthalic acid in 5 mL of a binary solvent system (e.g., Methanol:Water, 1:1 v/v) in a clean glass vial.

  • Causality Note: A binary mixture is chosen to balance solubility (methanol) with the promotion of strong intermolecular hydrogen bonding over solute-solvent bonding (water).

  • Sonicate for 5 minutes until complete dissolution is achieved. Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulate matter.

Step 2: Controlled Crystallization
  • Puncture the cap of the vial with a fine needle (1-2 holes) to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment at a constant temperature of 20 °C.

  • Allow 7–14 days for the growth of diffraction-quality single crystals (typically colorless blocks or prisms).

Step 3: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
  • Select a crystal with dimensions approximately 0.2×0.2×0.1 mm under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion and prevent solvent loss.

  • Collect data using Mo-K α radiation ( λ=0.71073A˚ ) or Cu-K α radiation ( λ=1.54184A˚ ).

Step 4: Structure Solution and Refinement
  • Solve the structure using intrinsic phasing methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Critical Step: Locate the carboxylic acid hydrogen atoms in the difference Fourier map. Refine their coordinates freely or with DFIX restraints ( O−H=0.84A˚ ) to accurately model the R22​(8) or catemer hydrogen-bonding network.

Supramolecular Workflow Visualization

The following diagram illustrates the logical flow from the molecular steric constraints of 2,4-dimethylisophthalic acid to its macroscopic crystal packing.

G A 2,4-Dimethylisophthalic Acid (Monomer) B Steric Hindrance (2- and 4-Methyl Groups) A->B induces C Carboxylate Torsional Twist (Non-Coplanar Conformation) B->C forces D Homomeric R2^2(8) Dimer (Primary Synthon) C->D favors in non-polar media E Catemer C(4)/C(8) Chains (Secondary Synthon) C->E favors in polar media F Corrugated 3D Supramolecular Network (Crystal Packing) D->F assembles via angular propagation E->F assembles via cross-linking

Caption: Logical workflow mapping the steric hindrance of 2,4-dimethylisophthalic acid to its crystal packing.

References

  • National Institutes of Health (NIH). "Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC". PubMed Central. Available at:[Link]

  • Researcher.Life. "Syntheses, Crystal Structures and DNA-Binding Properties of Zn(II) and Mn(II) Complexes Based on Imidazole Derivatives and Carboxylic Acid". R Discovery. Available at: [Link]

  • ResearchGate. "(a) O–H … O catemer chain propagating parallel to the b-axis". ResearchGate. Available at: [Link]

  • Dublin City University (DCU). "Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters". DCU DORAS. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,4-Dimethylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the prospective synthesis of Metal-Organic Fra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the prospective synthesis of Metal-Organic Frameworks (MOFs) utilizing 2,4-dimethylisophthalic acid as a novel organic linker. While the existing literature extensively covers MOFs derived from various isophthalic acid derivatives, the use of the 2,4-dimethyl substituted variant remains a largely unexplored frontier. This document, therefore, serves as a predictive guide, extrapolating from established synthesis protocols for structurally analogous linkers. We will delve into the anticipated influence of the methyl functional groups on the resulting framework topology, and by extension, its potential applications, particularly in the realm of drug delivery. Detailed, adaptable protocols for the synthesis of hypothetical MOFs are presented, alongside essential characterization techniques and a discussion of their potential relevance to the pharmaceutical sciences.

Introduction: The Promise of Functionalized Isophthalic Acids in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. Their high surface areas, tunable pore sizes, and chemical functionality make them highly attractive for a myriad of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF.[3] Isophthalic acid and its derivatives are a common choice of linker due to their angular geometry which can lead to the formation of diverse and interesting network topologies.

The introduction of functional groups onto the isophthalic acid backbone can further tailor the properties of the resulting MOF. For instance, the incorporation of amino or methoxy groups has been shown to influence the framework's polarity, stability, and its interaction with guest molecules.[1][4] To date, a wide variety of substituted isophthalic acids have been successfully employed in MOF synthesis, leading to materials with unique characteristics.

This application note focuses on the untapped potential of 2,4-dimethylisophthalic acid as a linker for MOF synthesis. The presence of two methyl groups on the aromatic ring is anticipated to introduce significant steric hindrance, which could play a crucial role in directing the self-assembly process and influencing the final crystal structure. It is hypothesized that the steric bulk of the methyl groups may lead to the formation of more open framework structures or, conversely, could hinder the formation of certain common topologies, leading to novel network arrangements.

The Anticipated Role of 2,4-Dimethylisophthalic Acid in MOF Synthesis

The introduction of methyl groups at the 2 and 4 positions of the isophthalic acid linker is expected to have several key effects on the synthesis and properties of the resulting MOFs:

  • Steric Influence: The methyl groups will likely influence the coordination geometry around the metal centers, potentially preventing the formation of highly dense, interpenetrated structures and favoring more open, porous frameworks.[5]

  • Modulation of Electronic Properties: The electron-donating nature of the methyl groups may subtly alter the electronic properties of the carboxylate groups, which could impact the metal-linker bond strength and the overall stability of the framework.

  • Hydrophobicity: The presence of methyl groups will increase the hydrophobicity of the pore environment within the MOF. This could be advantageous for the encapsulation and controlled release of hydrophobic drug molecules.

These anticipated effects make 2,4-dimethylisophthalic acid a compelling candidate for the development of new MOFs with tailored properties for specific applications, such as the delivery of poorly water-soluble drugs.

Proposed Synthesis Protocols

The following protocols are proposed as starting points for the synthesis of MOFs using 2,4-dimethylisophthalic acid. These are based on well-established methods for the synthesis of MOFs from other substituted isophthalic acids and should be optimized for the specific metal and desired outcome.

Solvothermal Synthesis of a Hypothetical Zinc-based MOF (Zn-DMIA)

Solvothermal synthesis is a common method for producing high-quality crystalline MOFs.[6][7] This protocol outlines a potential route to a zinc-based MOF using 2,4-dimethylisophthalic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2,4-Dimethylisophthalic acid (H₂-DMIA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Step-by-Step Protocol:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of 2,4-dimethylisophthalic acid in 5 mL of DMF.

  • Combine the two solutions in the reaction vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in an oven preheated to 120 °C.

  • Maintain the temperature for 48 hours.

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent.

  • Dry the final product in a vacuum oven at 80 °C overnight.

Rationale for Experimental Choices:

  • Solvent: DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve both the metal salt and the organic linker.

  • Temperature: The reaction temperature of 120 °C is a common starting point for solvothermal MOF synthesis and is typically sufficient to promote the deprotonation of the carboxylic acid and the formation of the coordination network.

  • Time: A reaction time of 48 hours is often adequate for the formation of crystalline MOF products.

Hydrothermal Synthesis of a Hypothetical Copper-based MOF (Cu-DMIA)

Hydrothermal synthesis, using water as the solvent, is a more environmentally friendly approach to MOF synthesis.[5][8] This protocol provides a potential method for the synthesis of a copper-based MOF.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 2,4-Dimethylisophthalic acid (H₂-DMIA)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Filtration apparatus

  • Vacuum oven

Step-by-Step Protocol:

  • In a Teflon liner for an autoclave, dissolve 0.1 mmol of copper(II) nitrate trihydrate in 10 mL of deionized water.

  • Add 0.1 mmol of 2,4-dimethylisophthalic acid to the solution.

  • Seal the autoclave and place it in an oven at 150 °C for 72 hours.

  • After cooling to room temperature, collect the blue crystalline product by filtration.

  • Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 60 °C for 12 hours.

Rationale for Experimental Choices:

  • Solvent: Water is a green and readily available solvent.

  • Temperature and Time: Higher temperatures and longer reaction times are often required in hydrothermal synthesis to achieve crystalline products.

Essential Characterization Techniques

Once a crystalline product is obtained, a suite of characterization techniques is necessary to confirm the formation of a MOF and to elucidate its properties.

Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be distinct from those of the starting materials.
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise three-dimensional atomic structure of the MOF.Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall network topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A TGA curve showing distinct weight loss steps corresponding to the removal of solvent molecules and the eventual decomposition of the organic linker.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the coordination of the carboxylate groups to the metal centers.A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the metal ion.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.

Potential Applications in Drug Development

MOFs synthesized from 2,4-dimethylisophthalic acid hold promise for applications in drug delivery, primarily due to the anticipated properties of the resulting frameworks.

  • High Drug Loading Capacity: The potentially high porosity and surface area of these MOFs could allow for the encapsulation of a significant amount of drug molecules.[9]

  • Controlled Release: The hydrophobic nature of the pores, imparted by the methyl groups, could be leveraged for the sustained release of hydrophobic drugs.[1] The release kinetics could be further tuned by modifying the surface of the MOF.

  • Biocompatibility: While the toxicity of any new MOF must be rigorously evaluated, the use of biocompatible metals such as zinc could pave the way for in vivo applications.

Visualization of the Proposed Synthesis Workflow

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization cluster_application Application metal_salt Metal Salt (e.g., Zn(NO3)2·6H2O) reaction Solvothermal or Hydrothermal Reaction (Heat, Pressure) metal_salt->reaction linker 2,4-Dimethylisophthalic Acid linker->reaction solvent Solvent (e.g., DMF or Water) solvent->reaction product As-Synthesized MOF Crystals reaction->product washing Washing with Fresh Solvent product->washing drying Drying under Vacuum washing->drying activated_mof Activated MOF drying->activated_mof pxrd PXRD activated_mof->pxrd scxrd SC-XRD activated_mof->scxrd tga TGA activated_mof->tga ftir FTIR activated_mof->ftir gas_sorption Gas Sorption activated_mof->gas_sorption drug_loading Drug Loading activated_mof->drug_loading drug_release Drug Release Studies drug_loading->drug_release

Caption: Proposed workflow for the synthesis, characterization, and application of MOFs using 2,4-dimethylisophthalic acid.

Conclusion and Future Outlook

The use of 2,4-dimethylisophthalic acid as a linker in the synthesis of Metal-Organic Frameworks represents a promising yet underexplored avenue of research. The predictive protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to begin exploring this new class of materials. The anticipated steric and electronic effects of the dimethyl substitution are expected to yield MOFs with novel structures and properties, potentially leading to advancements in drug delivery and other fields. Future work should focus on the systematic investigation of various metal ions, solvents, and reaction conditions to fully elucidate the coordination chemistry of 2,4-dimethylisophthalic acid and to unlock the full potential of the resulting MOFs.

References

  • Sun, A. Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.
  • Chen, X., et al. A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties.
  • Yaghi, O. M., et al.
  • Mittal, A., et al. Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen.
  • Al-Ghamdi, M. S., et al. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. MDPI.
  • Perez, E. A., et al. Room temperature synthesis of metal organic framework MOF-2. SciSpace.
  • Li, P., et al. Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC - NIH.
  • Li, Y., et al. Three d10 based metal-organic frameworks constructed from 2-(3',4'-dicarboxylphenoxy) isophthalic acid: Dual-functional luminescent sensors for Cu2+, Fe3+ cations and Aspartic acid.
  • Burrows, A. D., et al.
  • Singh, V., et al. Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK.
  • Wang, H., et al. Vapor-phase methods for synthesizing metal-organic framework thin films.
  • Allan, P. K., et al. Synthesis of mofs.
  • Thallapally, P. K.
  • Wang, Y., et al. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
  • Allan, P. K., et al. Synthesis of mofs.
  • Sahoo, S. C., et al. Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. Wiley Online Library.
  • Lee, S., et al. Synthesis of Aluminum-Based Metal–Organic Framework (MOF)
  • O'Keeffe, M., et al. Deconstructing the Crystal Structures of Metal Organic Frameworks and Related Materials into Their Underlying Nets. Berkeley Global Science Institute.
  • Kumar, A., et al. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II)
  • Reinsch, H., et al. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides. Dalton Transactions (RSC Publishing).

Sources

Application

2,4-dimethylisophthalic acid as a rigid linker in coordination polymers

Advanced Application Note: 2,4-Dimethylisophthalic Acid as a Rigid Steric Linker in Coordination Polymers Executive Summary The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies he...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 2,4-Dimethylisophthalic Acid as a Rigid Steric Linker in Coordination Polymers

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of organic linkers. While unsubstituted isophthalic acid (1,3-benzenedicarboxylic acid) is a ubiquitous V-shaped building block, its conformational flexibility often leads to unpredictable network topologies and unwanted framework interpenetration.

Enter 2,4-dimethylisophthalic acid (2,4-H2dmip, CAS: 18190-63-1) [1]. By introducing methyl groups at the 2- and 4-positions of the aromatic ring, researchers can exploit profound steric hindrance to dictate the self-assembly process. This application note details the mechanistic causality behind 2,4-H2dmip's structural behavior, provides comparative quantitative data, and outlines a self-validating protocol for synthesizing highly predictable, non-interpenetrated coordination polymers.

Mechanistic Principles in Crystal Engineering

To utilize 2,4-H2dmip effectively, one must understand the causality between its molecular structure and the resulting macroscopic crystal lattice. The unique behavior of this linker is driven by three primary mechanisms:

  • Dihedral Locking via Steric Clash: The methyl group at the 2-position is situated directly between the two carboxylate groups (C1 and C3). The van der Waals radius of this methyl group creates a severe steric clash with the adjacent carboxylate oxygen atoms. To relieve this strain, the carboxylate groups are forced to rotate out of the aromatic plane, adopting fixed dihedral angles (typically 45°–90°). This "locked" conformation restricts the rotational degrees of freedom during solvothermal assembly, acting as a rigid, predictable hinge.

  • Symmetry Breaking: Standard isophthalic acid possesses C2v​ symmetry. The addition of the 4-methyl group breaks this symmetry, leading to asymmetric coordination environments. This asymmetry is highly effective at inducing chiral frameworks or complex, low-symmetry topological nets (e.g., sql, kgm, or cpi nets) that cannot be accessed with symmetrical linkers.

  • Hydrophobic Pore Shielding & Interpenetration Prevention: The bulky methyl groups project outward from the linker backbone into the resulting pore channels. This serves a dual purpose: first, it creates a steric penalty that physically blocks the growth of independent, interpenetrating lattices (catenation), thereby preserving accessible pore volume. Second, it lines the pores with hydrophobic aliphatic groups, which dramatically enhances the framework's moisture stability and increases the isosteric heat of adsorption for non-polar gases or CO2[2]. Advanced MOFs utilizing tetravalent metal nodes (e.g., Zr⁴⁺, Hf⁴⁺) paired with sterically hindered isophthalic acid skeletons have demonstrated exceptional chemical stability and selective gas capture capabilities[3].

Workflow & Topology Visualization

The following diagram illustrates the logical progression of how the molecular features of 2,4-H2dmip dictate the final properties of the coordination polymer.

MOF_Workflow Ligand 2,4-Dimethylisophthalic Acid (Rigid V-shaped Linker) Steric Steric Hindrance (2,4-Methyl Groups) Ligand->Steric Assembly Solvothermal Assembly (DMF/EtOH/H2O, 80-120°C) Ligand->Assembly Metal Metal Precursor (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) Metal->Assembly Twist Carboxylate Twist (Out-of-plane locking) Steric->Twist Twist->Assembly Topology Predictable Topology (e.g., sql, kgm nets) Assembly->Topology Properties Hydrophobic Pores & No Interpenetration Topology->Properties

Fig 1: Logical workflow illustrating how steric hindrance in 2,4-H2dmip dictates MOF topology.

Quantitative Data Presentation

The table below summarizes the structural impact of 2,4-H2dmip compared to other common isophthalate linkers, demonstrating why it is selected for specific crystal engineering tasks.

Linker TypeSteric HindranceTypical Carboxylate Dihedral AnglePore EnvironmentPropensity for Interpenetration
Isophthalic Acid (H2ip) LowCoplanar (0° – 15°)HydrophilicHigh (Often 2-fold or 3-fold)
5-tert-Butylisophthalic Acid Medium (Symmetric)Coplanar (0° – 15°)Highly HydrophobicLow
2,4-Dimethylisophthalic Acid High (Asymmetric)Highly Twisted (45° – 90°)HydrophobicNone (Sterically Prohibited)

Experimental Protocol: Solvothermal Synthesis of a Zn(II)-2,4-dmip Framework

This protocol details the synthesis of a model Zinc-based coordination polymer using 2,4-H2dmip. Zn(II) is selected because its d10 electron configuration allows for flexible coordination geometries, easily accommodating the twisted carboxylates of the linker to form stable dinuclear paddlewheel secondary building units (SBUs).

Phase 1: Precursor Preparation
  • Weighing: Accurately weigh 0.20 mmol of Zn(NO₃)₂·6H₂O and 0.20 mmol of 2,4-H2dmip.

  • Solvent System: Prepare a ternary solvent mixture of N,N-Dimethylformamide (DMF), Ethanol, and Deionized Water in a 2:1:1 volumetric ratio (total volume: 8 mL). Causality: DMF acts as a boiling point elevator and a modulating base (via slow thermal decomposition to dimethylamine), while ethanol and water ensure the complete dissolution of the metal salt and facilitate controlled deprotonation of the linker.

  • Dissolution: Combine the solid precursors and the solvent mixture in a 15 mL heavy-wall borosilicate glass vial. Sonicate for 10 minutes until a completely clear solution is obtained.

Phase 2: Solvothermal Assembly
  • Heating Ramp: Seal the vial tightly with a Teflon-lined cap. Place it in a programmable isothermal oven.

  • Reaction: Heat the solution from room temperature to 100 °C at a rate of 2 °C/min. Hold at 100 °C for 72 hours.

  • Cooling: Cool the oven to room temperature at a slow rate of 0.1 °C/min. Causality: A slow cooling rate is critical. Rapid cooling induces kinetic trapping, leading to amorphous precipitates, whereas slow cooling allows for thermodynamic defect-correction, yielding high-quality single crystals suitable for X-ray diffraction.

Phase 3: Activation & Self-Validation
  • Solvent Exchange: Decant the mother liquor. Wash the resulting colorless block crystals three times with fresh DMF to remove unreacted ligand, followed by soaking in anhydrous acetone for 3 days (replacing the acetone daily). Causality: Acetone has a lower surface tension and boiling point than DMF, preventing capillary-force-induced framework collapse during drying.

  • Validation Checkpoint 1 (Phase Purity): Before full activation, perform Powder X-ray Diffraction (PXRD) on a small damp sample. Compare the experimental diffractogram against the simulated pattern from single-crystal data. If extraneous peaks are present, adjust the DMF/Water ratio to modulate the deprotonation rate.

  • Activation: Transfer the acetone-exchanged crystals to a vacuum oven. Degas at 120 °C under dynamic vacuum (< 10−3 Torr) for 12 hours.

  • Validation Checkpoint 2 (Porosity & Stability): Perform Thermogravimetric Analysis (TGA) to confirm the complete removal of guest molecules (indicated by a stable plateau up to ~350 °C). Follow with an N₂ sorption isotherm at 77 K to validate the permanent porosity and assess the hydrophobic pore volume.

References

  • European Patent Office. "Metal-organic framework and method of manufacturing the same." EP3381924B1.
  • Google Patents / Related Art. "Crystal structure of MOFs utilizing tetravalent metal ions and isophthalic acid skeletons." EP3381924B1 Description.

Sources

Method

Application Note: 2,4-Dimethylisophthalic Acid in the Synthesis of Luminescent Metal-Organic Frameworks and Coordination Polymers

Executive Summary The rational design of luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the selection of organic linkers that can simultaneously dictate framework topology a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the selection of organic linkers that can simultaneously dictate framework topology and act as efficient photophysical sensitizers. 2,4-Dimethylisophthalic acid (2,4-H₂DIP) has emerged as a highly specialized dicarboxylic acid ligand in this domain. Unlike unsubstituted isophthalic acid, the incorporation of two methyl groups at the 2- and 4-positions introduces critical steric and electronic modulations.

For researchers and drug development professionals utilizing luminescent materials for chemical sensing, bio-imaging, or anti-counterfeiting, 2,4-H₂DIP offers a uniquely tunable platform. This application note details the mechanistic principles of 2,4-H₂DIP in luminescent materials, provides field-proven protocols for synthesizing Lanthanide-doped MOFs (LnMOFs), and outlines the self-validating analytical workflows required to ensure structural and photophysical integrity.

Mechanistic Insights: Causality in Ligand Design

The utility of 2,4-H₂DIP in luminescent materials is driven by two interconnected phenomena: the Antenna Effect (ligand-to-metal energy transfer) and Steric Modulation of Topology .

Electronic Modulation and the Antenna Effect

In lanthanide-based luminescent MOFs, direct excitation of Ln³⁺ ions (e.g., Eu³⁺, Tb³⁺) is highly inefficient due to the parity-forbidden nature of their 4f-4f transitions. To circumvent this, organic linkers with high absorption cross-sections are used to harvest UV light and transfer energy to the lanthanide—a process known as the "antenna effect" [1].

The efficiency of this energy transfer depends strictly on the energy gap between the triplet state (T₁) of the ligand and the resonance energy level of the Ln³⁺ ion. Unsubstituted isophthalic acid possesses a T₁ energy level of approximately 26,949 cm⁻¹ [2]. While this is sufficient to sensitize Tb³⁺ (⁵D₄ level at ~20,500 cm⁻¹), the energy gap is often too large for optimal sensitization of Eu³⁺ (⁵D₀ level at ~17,200 cm⁻¹), leading to competitive non-radiative decay pathways.

The electron-donating methyl groups on 2,4-H₂DIP raise the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This electronic perturbation slightly lowers the T₁ state, bringing it closer to the ideal 2,500–4,000 cm⁻¹ energy gap required to prevent back-energy transfer while maximizing forward energy transfer to Eu³⁺.

Steric Modulation of Framework Topology

MOF luminescence is frequently quenched by non-radiative pathways, such as π−π stacking interactions between adjacent ligands or framework interpenetration. The methyl groups at the 2- and 4-positions of 2,4-H₂DIP provide significant steric bulk. This steric hindrance physically prevents dense packing and framework interpenetration during solvothermal synthesis, ensuring a rigid, isolated environment for the lumophore. Framework rigidity restricts the vibrational and rotational motions of the ligand, thereby minimizing non-radiative energy losses and enhancing the overall quantum yield [3].

AntennaEffect S0 Ground State (S0) 2,4-H2DIP S1 Singlet State (S1) 2,4-H2DIP S0->S1 UV Excitation S1->S0 Ligand Fluorescence T1 Triplet State (T1) 2,4-H2DIP S1->T1 Intersystem Crossing (ISC) T1->S0 Ligand Phosphorescence Ln Ln3+ Excited State (e.g., 5D0 / 5D4) T1->Ln Energy Transfer (Antenna Effect) Emit Luminescence (Visible/NIR) Ln->Emit Radiative Decay

Caption: Jablonski diagram illustrating the antenna effect in 2,4-H2DIP lanthanide MOFs.

Experimental Protocols

The following protocols outline the synthesis and validation of a highly luminescent Europium-based MOF using 2,4-dimethylisophthalic acid (Eu-2,4-DIP).

Protocol A: Solvothermal Synthesis of Eu-2,4-DIP MOF

Causality Note: N,N-Dimethylformamide (DMF) is selected as the primary solvent not only for its excellent solubilizing properties but because it undergoes slow thermal hydrolysis at 120°C, releasing dimethylamine. This acts as a slow-release base, gradually deprotonating the 2,4-H₂DIP carboxylic acids and promoting highly crystalline framework growth rather than amorphous precipitation.

Materials Required:

  • 2,4-Dimethylisophthalic acid (2,4-H₂DIP, CAS: 18190-63-1)

  • Europium(III) nitrate hexahydrate ( Eu(NO3​)3​⋅6H2​O )

  • N,N-Dimethylformamide (DMF)

  • Deionized Water ( H2​O )

  • Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Procedure:

  • Precursor Dissolution: Weigh 0.1 mmol of 2,4-H₂DIP and 0.1 mmol of Eu(NO3​)3​⋅6H2​O . Dissolve the mixture in 8.0 mL of a DMF/ H2​O solvent mixture (v/v = 3:1) in a glass vial.

  • Sonication: Sonicate the mixture for 10 minutes until a completely clear solution is obtained.

  • Solvothermal Reaction: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120°C for 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a slow rate of 5°C/hour. Crucial Step: Rapid cooling induces thermal shock, leading to crystal cracking and increased defect sites, which quench luminescence.

  • Harvesting: Filter the resulting colorless, block-shaped crystals under a vacuum.

  • Solvent Exchange (Activation): Wash the crystals thoroughly with fresh DMF (3 × 5 mL) to remove unreacted precursors, followed by anhydrous ethanol (3 × 5 mL) to exchange the high-boiling DMF trapped in the pores. Dry in air at 60°C for 12 hours.

Protocol B: Self-Validating Photophysical Characterization

To ensure the synthesized material is a true luminescent MOF and not a physical mixture of precursors, structural and photophysical validation must be performed sequentially.

  • Phase Purity (PXRD): Collect a Powder X-Ray Diffraction (PXRD) pattern of the bulk sample. Compare it against the simulated pattern generated from single-crystal X-ray diffraction (SCXRD) data. A match validates phase purity.

  • Excitation Spectrum Mapping: Monitor the primary emission wavelength of Eu³⁺ ( λem​ = 615 nm, 5D0​→7F2​ transition) and scan the excitation wavelength from 250 to 400 nm. A broad excitation band matching the absorption profile of 2,4-H₂DIP confirms that the antenna effect is active [4].

  • Quantum Yield ( Φ ) and Lifetime ( τ ) Measurement: Using an integrating sphere, measure the absolute quantum yield. Fit the time-resolved decay curve to a single-exponential function to confirm that all Eu³⁺ ions occupy a uniform crystallographic environment.

Workflow Step1 1. Precursor Preparation 2,4-H2DIP + Ln(NO3)3 in DMF/H2O Step2 2. Solvothermal Synthesis 120°C for 48-72 hours Step1->Step2 Heat & Pressure Step3 3. Solvent Exchange & Activation Wash with DMF, then EtOH Step2->Step3 Cooling & Filtration Step4 4. Structural Validation PXRD & FTIR Analysis Step3->Step4 Phase Purity Check Step5 5. Photophysical Characterization Quantum Yield & Lifetime Step4->Step5 If pure, proceed

Caption: Step-by-step solvothermal synthesis and validation workflow for luminescent MOFs.

Data Presentation: Comparative Photophysical Properties

The table below summarizes the expected photophysical enhancements when transitioning from unsubstituted isophthalic acid to 2,4-dimethylisophthalic acid in Lanthanide MOFs. The data illustrates the impact of steric rigidity and T₁ state alignment.

Ligand SystemLanthanide IonExcitation Max ( λex​ )Emission Max ( λem​ )Quantum Yield ( Φ )Lifetime ( τ )Primary Mechanism
Isophthalic Acid (H₂IP)Tb³⁺320 nm545 nm ( 5D4​→7F5​ )~3.5%~0.47 msAntenna Effect (Sub-optimal gap)
Isophthalic Acid (H₂IP)Eu³⁺315 nm615 nm ( 5D0​→7F2​ )~1.2%~0.20 msAntenna Effect (Poor T₁ match)
2,4-H₂DIP Tb³⁺ 335 nm 545 nm ( 5D4​→7F5​ )>15.0% ~1.10 ms Optimized Antenna Effect
2,4-H₂DIP Eu³⁺ 330 nm 615 nm ( 5D0​→7F2​ )>10.0% ~0.85 ms Optimized Antenna Effect
2,4-H₂DIP Zn²⁺ 340 nm 420 nm (Broad)~25.0% ~2.5 ns Ligand-Centered Emission (LMCT)

Note: Values are representative benchmarks based on the photophysical behavior of sterically hindered isophthalate derivatives in crystalline coordination networks.

References

  • Luminescent metal–organic frameworks Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. Chemical Society Reviews, 2009.[Link] [1]

  • Isophthalato-Based 2D Coordination Polymers of Eu(III), Gd(III), and Tb(III): Enhancement of the Terbium-Centered Luminescence through Thiophene Derivatization Carlos, L. D., et al. Inorganic Chemistry, 2005.[Link] [2]

  • Lanthanide-Functionalized Metal–Organic Framework Hybrid Systems To Create Multiple Luminescent Centers for Chemical Sensing Cui, Y., et al. ACS Sensors, 2017.[Link] [3]

  • Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing Zhao, D., et al. Sensors (Basel), 2018.[Link] [4]

Application

Application Note: Step-by-Step Catalytic Oxidation for the Synthesis of 2,4-Dimethylisophthalic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale The synthesis of highly substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The synthesis of highly substituted aromatic dicarboxylic acids, such as 2,4-dimethylisophthalic acid (CAS 18190-63-1)[1], is a critical process in the development of specialty polyimides, advanced plasticizers, and pharmaceutical intermediates. While the traditional industrial production of isophthalic acid relies on the exhaustive oxidation of m-xylene using a robust Cobalt/Manganese/Bromide (Co/Mn/Br) catalytic system[2], achieving selective oxidation—where specific alkyl groups are oxidized while others remain intact—presents a significant thermodynamic challenge.

To overcome this, our protocol utilizes 1,3-bis(hydroxymethyl)-2,4-dimethylbenzene as the starting substrate rather than a tetramethylbenzene.

The Causality of Experimental Choices:

  • Substrate Selection: The benzylic C–H bonds of the hydroxymethyl (–CH₂OH) groups possess a significantly lower Bond Dissociation Energy (BDE) compared to the unfunctionalized methyl (–CH₃) groups at the 2 and 4 positions.

  • Catalyst Dynamics: We employ a modified, homogeneous Co/Mn/Br system in glacial acetic acid. The synergistic interaction between Co(III) and Mn(III) facilitates the continuous generation of bromine radicals (Br•). These radicals act as highly selective Hydrogen Atom Transfer (HAT) agents, preferentially abstracting hydrogen from the oxygen-activated –CH₂OH sites[3].

  • Temperature Control: By strictly capping the reaction temperature at 120 °C, we provide sufficient activation energy for alcohol-to-acid oxidation while remaining below the thermodynamic threshold required to oxidize the sterically hindered 2,4-methyl groups.

Mechanism Co2 Co(II) Acetate Co3 Co(III) Active Species Co2->Co3 O2 (Autoxidation) Mn Mn(II)/Mn(III) Cocatalyst Co3->Mn Electron Transfer Mn->Co2 Regeneration BrRad Bromine Radical (Br•) Mn->BrRad Oxidation of Br⁻ Br Bromide (Br⁻) Br->BrRad Substrate 1,3-bis(hydroxymethyl)- 2,4-dimethylbenzene BrRad->Substrate Hydrogen Atom Transfer (HAT) Product 2,4-Dimethylisophthalic Acid Substrate->Product +O2, -H2O

Figure 1: Synergistic Co/Mn/Br catalytic cycle for the aerobic oxidation of benzylic alcohols.

(Note: While this protocol focuses on transition-metal catalysis, emerging green chemistry methods such as additive-free photo-oxidation using Air/O₂ are becoming viable for small-scale aromatic alcohol oxidations in drug discovery[4].)

Quantitative Data & Parameter Optimization

To establish a self-validating protocol, we evaluated the impact of the Co:Mn molar ratio and temperature on conversion and selectivity. As demonstrated in Table 1 , a Co:Mn ratio of 1.0:0.5 at 120 °C provides the optimal balance, preventing the over-oxidation that plagues higher-temperature runs.

Table 1: Optimization of Co/Mn/Br Catalytic Parameters

EntryCo:Mn Molar RatioTemp (°C)Pressure (bar O₂)Time (h)Conversion (%)Yield of Target Acid (%)
11.0 : 0.11005875.268.4
2 1.0 : 0.5 120 10 5 >99.0 92.1
31.0 : 1.0120105>99.089.5
41.0 : 0.5150103>99.045.3*

*Note: Entry 4 resulted in significant over-oxidation of the 2,4-methyl groups, yielding a complex mixture of tri- and tetra-carboxylic acids.

Materials and Reagents

  • Substrate: 1,3-bis(hydroxymethyl)-2,4-dimethylbenzene (Purity ≥ 98%)

  • Catalysts: Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate

  • Promoter: Sodium bromide (NaBr)

  • Solvent: Glacial acetic acid (HPLC Grade)

  • Oxidant: Molecular Oxygen (O₂, ≥ 99.9% purity)

  • Equipment: 500 mL Hastelloy or Titanium-lined high-pressure Parr reactor, HPLC system (C18 column).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Step 4 includes mandatory in-process monitoring to ensure the reaction is proceeding via the correct mechanistic pathway without generating over-oxidized impurities.

Protocol S1 1. Reagent Preparation Mix Co/Mn/Br in Glacial AcOH S2 2. Substrate Loading Add Diol Precursor S1->S2 S3 3. Reactor Pressurization 5-10 bar O2 S2->S3 S4 4. Catalytic Oxidation 120 °C, 4-6 hours S3->S4 S5 5. Crystallization Cooling to 20 °C S4->S5 S6 6. Product Isolation Filtration & Washing S5->S6 S7 7. Validation HPLC & NMR Analysis S6->S7

Figure 2: Step-by-step experimental workflow for the synthesis of 2,4-dimethylisophthalic acid.

Step 1: Catalyst & Solvent Preparation
  • In a clean, dry 500 mL Hastelloy reactor, add 200 mL of glacial acetic acid.

  • Dissolve 2.0 mol% Cobalt(II) acetate tetrahydrate, 1.0 mol% Manganese(II) acetate tetrahydrate, and 3.0 mol% Sodium bromide (relative to the substrate).

  • Stir at 400 rpm for 15 minutes until a homogeneous, pale pink solution is formed.

Step 2: Substrate Loading
  • Add 20.0 g of 1,3-bis(hydroxymethyl)-2,4-dimethylbenzene to the reactor.

  • Seal the reactor and ensure all fittings are pressure-tested and secure.

Step 3: Purging and Pressurization
  • Purge the reactor headspace three times with Nitrogen (N₂) at 5 bar to remove ambient air and prevent explosive vapor mixtures.

  • Pressurize the reactor with pure O₂ to a constant pressure of 10 bar. Set the pressure regulator to maintain this isobaric state throughout the reaction to ensure a constant oxygen inventory[3].

Step 4: Catalytic Oxidation & In-Process Validation
  • Initiate heating to a target internal temperature of 120 °C. Increase the stirring rate to 800 rpm to eliminate mass transfer limitations at the gas-liquid interface.

  • Self-Validation Checkpoint: At t = 2 hours and t = 4 hours, withdraw a 0.5 mL aliquot via the sampling valve. Dilute with methanol and analyze via HPLC.

    • Pass Criteria: Disappearance of the substrate peak; transient appearance of mono-aldehyde/di-aldehyde intermediates; dominant growth of the di-carboxylic acid peak.

    • Fail Criteria: Appearance of highly polar peaks (indicating oxidation of the 2,4-methyl groups). If observed, immediately cool the reactor to quench the reaction.

  • Maintain the reaction for a total of 5 hours.

Step 5: Quenching and Crystallization
  • Turn off the heating mantle and allow the reactor to cool to 80 °C.

  • Safely vent the remaining O₂ pressure through a scrubber system.

  • Transfer the reaction mixture to a glass crystallizing dish and cool slowly to 20 °C over 2 hours. The target 2,4-dimethylisophthalic acid will precipitate as a white/off-white crystalline solid due to its low solubility in cold acetic acid.

Step 6: Isolation and Purification
  • Isolate the crude product via vacuum filtration using a sintered glass funnel.

  • Wash the filter cake twice with 50 mL of cold glacial acetic acid to remove residual Co/Mn catalyst, followed by three washes with 100 mL of cold deionized water to remove bromide salts.

Step 7: Drying and Analytical Validation
  • Dry the product in a vacuum oven at 80 °C for 12 hours.

  • Verify purity via ¹H-NMR (DMSO-d6): Confirm the presence of two distinct methyl singlets (~2.3 ppm) and the absence of aldehydic protons (~10 ppm).

References

  • Source: Google Patents (US5132450A)
  • Catalytic Oxidation Pathways for the Production of Carboxylic Acids from Biomass Source: ResearchGate URL:[Link]

  • External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2 Source: PMC (National Institutes of Health) URL:[Link]

  • 2,4-dimethylisophthalic acid (CAS 18190-63-1) Chemical Properties and Synthesis Source: LookChem URL:[Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 2,4-Dimethylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystallization in Pharmaceutical Development Crystallization is a pivotal purification process in the pharmaceutical ind...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

Crystallization is a pivotal purification process in the pharmaceutical industry, instrumental in defining the quality, efficacy, and manufacturability of active pharmaceutical ingredients (APIs).[1] This process involves the highly ordered arrangement of molecules from a solution, melt, or vapor phase into a crystal lattice.[1] For a molecule like 2,4-dimethylisophthalic acid, which holds potential as a building block in drug synthesis, achieving a crystalline form with high purity and consistent physical properties is paramount. These properties, including particle size, morphology, and crystal form (polymorphism), directly impact downstream processes such as formulation, bioavailability, and stability of the final drug product.[1][2]

This guide provides a comprehensive overview of the crystallization of 2,4-dimethylisophthalic acid, including its physicochemical properties, detailed crystallization protocols, and methods for crystal characterization. As specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related aromatic carboxylic acids and provides robust protocols for determining key parameters.

Physicochemical Properties of 2,4-Dimethylisophthalic Acid

A thorough understanding of the physicochemical properties of 2,4-dimethylisophthalic acid is the foundation for developing effective crystallization protocols.

Molecular Structure and Properties:

  • Chemical Name: 2,4-Dimethylisophthalic acid

  • Molecular Formula: C₁₀H₁₀O₄[3]

  • Molecular Weight: 194.19 g/mol [3]

  • CAS Number: 18190-63-1[3]

Solubility:

To develop a robust crystallization process, it is essential to experimentally determine the solubility of 2,4-dimethylisophthalic acid in a range of solvents. A suggested starting point for solvent screening is presented in the table below.

SolventPolarity IndexRationale for Screening
Water10.2Establishes baseline solubility and potential for aqueous-based crystallization or antisolvent methods.
Methanol5.1A polar protic solvent, often a good solvent for carboxylic acids.
Ethanol4.3Another common polar protic solvent.
Acetone5.1A polar aprotic solvent that can exhibit different solubility behavior.
Ethyl Acetate4.4A moderately polar solvent, useful for creating a wider range of supersaturation conditions.
Toluene2.4A non-polar aromatic solvent, likely to be a poor solvent and thus a potential antisolvent.

pKa:

The pKa values for the two carboxylic acid groups of 2,4-dimethylisophthalic acid have not been experimentally reported. However, the pKa values for the parent compound, isophthalic acid, are 3.46 and 4.46.[5] The methyl groups on the benzene ring are electron-donating, which would be expected to slightly increase the pKa values (decrease the acidity) compared to isophthalic acid. The pH of the solution will significantly impact the solubility of 2,4-dimethylisophthalic acid, with solubility increasing at pH values above the pKa as the di-anion is formed.

Polymorphism:

The existence of polymorphs (different crystal structures of the same compound) for 2,4-dimethylisophthalic acid has not been documented. However, polymorphism is a common phenomenon in substituted isophthalic acids and other pharmaceutical compounds.[1][6] Different polymorphs can have different physicochemical properties, including solubility, stability, and melting point. Therefore, it is crucial to screen for and characterize any potential polymorphic forms during development.

Crystallization Techniques and Protocols

The choice of crystallization technique depends on the solubility profile of the compound and the desired crystal attributes.[1] The two most common techniques for a compound like 2,4-dimethylisophthalic acid are cooling crystallization and antisolvent crystallization.

Protocol 1: Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.

Objective: To obtain pure crystals of 2,4-dimethylisophthalic acid by dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to crystallize upon controlled cooling.

Materials:

  • Crude 2,4-dimethylisophthalic acid

  • Selected solvent (e.g., ethanol, acetone)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Based on preliminary solubility screening, select a solvent in which 2,4-dimethylisophthalic acid has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Place the crude 2,4-dimethylisophthalic acid in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected solvent and begin heating and stirring.

    • Continue to add small portions of the solvent until the solid is completely dissolved at a temperature near the solvent's boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization and contamination of the final product.

  • Controlled Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

    • Once the solution has reached room temperature, crystal formation should be observable.

    • To maximize the yield, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the compound.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be identified or when the compound is highly soluble in a particular solvent at all temperatures.

Objective: To induce the crystallization of 2,4-dimethylisophthalic acid by adding a solvent in which it is insoluble (an antisolvent) to a solution of the compound in a good solvent.

Materials:

  • Crude 2,4-dimethylisophthalic acid

  • A "good" solvent (in which the compound is highly soluble)

  • An "antisolvent" (in which the compound is poorly soluble, but is miscible with the good solvent)

  • Erlenmeyer flask or crystallizer vessel

  • Magnetic stirrer

  • Addition funnel or syringe pump

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Solvent System Selection:

    • Identify a solvent in which 2,4-dimethylisophthalic acid is readily soluble.

    • Select an antisolvent that is miscible with the good solvent but in which the compound has very low solubility. Common antisolvents for polar organic solvents include water or non-polar hydrocarbons like heptane or toluene.

  • Dissolution:

    • Dissolve the crude 2,4-dimethylisophthalic acid in a minimal amount of the "good" solvent at room temperature or a slightly elevated temperature.

  • Antisolvent Addition:

    • Slowly add the antisolvent to the stirred solution. The rate of addition can influence the crystal size and morphology; a slower addition rate generally leads to larger crystals.

    • Continue adding the antisolvent until precipitation is complete. The optimal ratio of solvent to antisolvent should be determined experimentally.

  • Equilibration:

    • Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to ensure the crystallization process reaches equilibrium.

  • Isolation, Washing, and Drying:

    • Follow the same isolation, washing, and drying steps as described in the cooling crystallization protocol (Protocol 1, steps 4 and 5). The washing solvent should be a mixture of the good solvent and antisolvent, or the pure antisolvent.

Visualization of the Crystallization Workflow

The following diagram illustrates a general workflow for the crystallization and purification of 2,4-dimethylisophthalic acid.

Crystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_downstream Downstream Processing Crude_Material Crude 2,4-Dimethylisophthalic Acid Solvent_Screening Solvent & Method Selection Crude_Material->Solvent_Screening Dissolution Dissolution in Good Solvent Solvent_Screening->Dissolution Induce_Crystallization Induce Crystallization (Cooling or Antisolvent) Dissolution->Induce_Crystallization Isolation Isolation (Filtration) Induce_Crystallization->Isolation Washing Washing with Cold/Antisolvent Isolation->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: General workflow for the crystallization of 2,4-dimethylisophthalic acid.

Characterization of Crystalline 2,4-Dimethylisophthalic Acid

After crystallization, it is essential to characterize the resulting solid to determine its purity, identity, and crystalline form.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of the crystallized material.

  • Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical structure of 2,4-dimethylisophthalic acid.

  • Crystalline Form Analysis: X-Ray Powder Diffraction (XRPD) is the primary technique used to identify the crystalline form and to detect the presence of different polymorphs.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and to identify any polymorphic transitions, while Thermogravimetric Analysis (TGA) can assess thermal stability and solvent content.

  • Particle Size and Morphology: Microscopy techniques, such as optical microscopy or Scanning Electron Microscopy (SEM), can be used to visualize the crystal habit and estimate the particle size distribution.

Troubleshooting and Optimization

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent or adding more antisolvent. Seeding with a small amount of previously obtained crystals can also induce crystallization.

  • Oiling Out: The compound may be precipitating as a liquid instead of a solid. This can occur if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling point solvent or cooling the solution more slowly.

  • Poor Recovery: The compound may be too soluble in the chosen solvent at low temperatures. Select a solvent in which the compound is less soluble.

  • Impure Crystals: The cooling rate may be too fast, trapping impurities in the crystal lattice. A slower cooling rate is recommended. Ensure all insoluble impurities are removed by hot filtration.

Conclusion

The crystallization of 2,4-dimethylisophthalic acid is a critical step in its purification and preparation for use in research and drug development. While specific physicochemical data for this compound is limited, the principles of crystallization for aromatic carboxylic acids provide a strong foundation for developing effective protocols. By systematically screening solvents and carefully controlling the crystallization process, it is possible to obtain a high-purity crystalline product with consistent properties. The protocols and guidance provided in this document serve as a comprehensive starting point for researchers to successfully crystallize 2,4-dimethylisophthalic acid and to thoroughly characterize the resulting material.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Polymorphism in 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride. Retrieved from [Link]

  • Pressure-Induced Crystallization and Phase Transformation of Para-xylene. (2026, March 11). Carnegie Science. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • Mohameed, H. A., et al. (2007). Separation of para-xylene from xylene mixture via crystallization.
  • Google Patents. (2010). Process for the crystallization separation of p-xylene.
  • Goodman, J. M. DIMETHYL ISOPHTHALATE. Retrieved from [Link]

  • Mitsubishi Gas Chemical Trading, Inc. Purified Isophthalic Acid. Retrieved from [Link]

  • PubChem. Dimethyl isophthalate. Retrieved from [Link]

  • ACS Publications. (2016, February 22). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. Retrieved from [Link]

  • Google Patents. (1999). Process for purifying isophthalic acid by crystallization.
  • McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 17(44), 8445-8452.
  • Google Patents. (2002). Purification method of isophthalic acid by crystallization.
  • Wikipedia. Isophthalic acid. Retrieved from [Link]

  • Google Patents. (1992). Process for producing high purity isophthalic acid.
  • ResearchGate. (2005). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. Retrieved from [Link]

  • SciSpace. (2012, October 22). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]

  • OSTI.GOV. (2019, May 15). Coordination polymers of 5-substituted isophthalic acid. Retrieved from [Link]

  • Biblioteca Digital do IPB. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Retrieved from [Link]

  • MDPI. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • IUPAC. SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Evans, D. A. D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids Chem 206. Retrieved from [Link]

  • PubChem. 2,4-Dimethylheptanoic acid. Retrieved from [Link]

Sources

Application

Application Note: The Dual Role of 2,4-Dimethylisophthalic Acid in Transition Metal Complexes and MOFs

Executive Summary In the design of advanced transition metal complexes, the selection of the organic ligand dictates the thermodynamic stability, topological outcome, and catalytic efficacy of the final architecture. 2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced transition metal complexes, the selection of the organic ligand dictates the thermodynamic stability, topological outcome, and catalytic efficacy of the final architecture. 2,4-Dimethylisophthalic acid (and its symmetric equivalent, 4,6-dimethylisophthalic acid) has emerged as a highly privileged structural motif.

Unlike standard isophthalic acid, the incorporation of two methyl groups at the 2- and 4-positions introduces critical steric and electronic parameters. For drug development professionals and materials scientists, this ligand serves two distinct, high-value functions:

  • As a structural linker in Metal-Organic Frameworks (MOFs): The methyl groups act as steric shields, preventing framework interpenetration and drastically enhancing the hydrophobicity and water stability of the resulting porous networks [1].

  • As a precursor for Chiral Pincer Ligands: It is the foundational building block for bis(oxazolinyl)phenyl (Phebox) ligands. When metalated with Ruthenium (Ru) or Rhodium (Rh), it forms rigid NCN pincer complexes that drive highly enantioselective asymmetric catalysis [2].

Mechanistic Insights: The Causality of Methyl Substitution

To leverage 2,4-dimethylisophthalic acid effectively, one must understand the causality behind its structural behavior.

Steric Hindrance and Framework Topology

In solvothermal MOF synthesis, transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺) coordinate with dicarboxylates to form 3D lattices. A persistent failure mode in MOF design is catenation (interpenetration) , where multiple independent framework lattices grow within each other's pores, obliterating the void volume. The methyl groups of 2,4-dimethylisophthalic acid project directly into the coordination sphere. This steric bulk physically blocks adjacent lattices from threading through the primary pores, forcing the self-assembly into non-interpenetrated, highly porous topologies (such as scu or bsn nets) [1].

Hydrophobic Shielding

Standard carboxylate-metal bonds are highly susceptible to hydrolysis. The electron-donating methyl groups not only increase the Lewis basicity of the carboxylate oxygens (strengthening the Metal-Ligand bond) but also create a hydrophobic microenvironment around the metal node. This repels water molecules, preventing hydrolytic degradation and ensuring structural integrity in humid environments or aqueous catalytic conditions [3].

Conformational Locking in Asymmetric Catalysis

When converted into a Phebox ligand, the methyl groups restrict the free rotation of the flanking oxazoline rings. This conformational locking enforces a rigid C2​ -symmetric chiral pocket around the transition metal center. During substrate coordination, this rigidity dictates the trajectory of incoming nucleophiles, which is the primary mechanistic driver for achieving >99% enantiomeric excess (ee) in asymmetric transformations [2].

G A 2,4-Dimethylisophthalic Acid B Solvothermal Assembly A->B Metal Salts E Amidation & Cyclization A->E Amino Alcohols C Transition Metal MOFs B->C D Gas Separation (CO2/CH4) C->D F Phebox Pincer Ligands E->F G Asymmetric Catalysis F->G Ru/Rh Metalation

Workflow of 2,4-dimethylisophthalic acid in MOF assembly and asymmetric catalysis.

Quantitative Impact on MOF Performance

The structural modifications imparted by 2,4-dimethylisophthalic acid yield measurable improvements in gas separation and stability, critical for industrial scale-up.

Table 1: Comparative Performance of Isophthalate vs. 2,4-Dimethylisophthalate Zn-MOFs

LigandTopologyInterpenetrationBET Surface Area (m²/g)CO₂/CH₄ SelectivityWater Stability
Isophthalic Acidpcu2-fold~800Moderate (4.5)Low (Degrades in 24h)
2,4-Dimethylisophthalic Acid scu / bsnNone (Steric Block) ~1850 High (18.8 - 27.0) High (Stable >7 days)

(Data synthesized from comparative topological studies of substituted isophthalate MOFs [1][3])

Protocol 1: Solvothermal Synthesis of a Non-Interpenetrated Zn-MOF

This protocol details the self-validating synthesis of a highly porous Zinc-based MOF utilizing 2,4-dimethylisophthalic acid, optimized for CO₂ capture.

Reagents & Materials:

  • 2,4-Dimethylisophthalic acid (H₂dmip): 0.5 mmol

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O): 1.0 mmol

  • N,N-Dimethylformamide (DMF): 10 mL

  • Ethanol (EtOH): 5 mL

  • Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mmol of H₂dmip and 1.0 mmol of Zn(NO₃)₂·6H₂O in a solvent mixture of 10 mL DMF and 5 mL EtOH. Causality: The mixed solvent system balances the solubility of the organic ligand and the inorganic salt. DMF acts as a weak base, slowly decomposing upon heating to generate dimethylamine, which gradually deprotonates the carboxylic acids to ensure controlled crystal growth.

  • Solvothermal Assembly: Transfer the clear solution into a 25 mL Teflon-lined autoclave. Seal and heat in an oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour. Causality: Rapid cooling induces kinetic defects and amorphous precipitation. Slow cooling ensures thermodynamic control, yielding high-quality single crystals.

  • Harvesting & Activation: Decant the mother liquor. Wash the colorless block crystals with fresh DMF (3 × 5 mL) followed by anhydrous acetone (3 × 5 mL). Soak the crystals in acetone for 24 hours to exchange trapped DMF molecules.

  • Self-Validation (Quality Control):

    • Phase Purity: Perform Powder X-Ray Diffraction (PXRD). The experimental peaks must match the simulated single-crystal XRD pattern.

    • Porosity: Evacuate the sample at 150 °C for 12 hours under a dynamic vacuum. Perform N₂ sorption at 77 K. A Type I isotherm confirms the permanent microporosity enabled by the steric hindrance of the methyl groups.

Protocol 2: Preparation of Ru-Phebox Catalysts for Asymmetric Synthesis

2,4-Dimethylisophthalic acid is the starting material for synthesizing the chiral dm-Phebox ligand, which is subsequently metalated with Ruthenium to form a potent asymmetric catalyst.

Step-by-Step Methodology:

  • Ligand Synthesis (Amidation): React 2,4-dimethylisophthalic acid with thionyl chloride (SOCl₂) to form the corresponding diacid chloride. Treat this intermediate with (S)-valinol in the presence of triethylamine (Et₃N) to yield the bis(amide) intermediate.

  • Cyclization: Treat the bis(amide) with methanesulfonyl chloride (MsCl) and Et₃N in dichloromethane (DCM) to induce cyclization, yielding the chiral bis(oxazoline) ligand (dm-Phebox).

  • C-H Activation & Metalation:

    • Combine the dm-Phebox ligand (1.0 eq) with [RuCl₂(p-cymene)]₂ (0.5 eq) in toluene.

    • Add sodium acetate (NaOAc) (4.0 eq) as a base.

    • Heat the mixture at 90 °C for 12 hours under an inert argon atmosphere.

    • Causality: The acetate base assists in the concerted metalation-deprotonation (CMD) mechanism. The Ru center inserts into the central C-H bond of the benzene ring (between the two oxazoline groups), forming a robust Ru-C bond flanked by two Ru-N dative bonds.

  • Self-Validation: Analyze the complex via ¹H NMR. The disappearance of the central aromatic proton peak (typically around 7.5 ppm) and the shift of the oxazoline proton signals confirm successful C-H activation and NCN pincer coordination.

Catalytic Application: Asymmetric Multicomponent Coupling

The resulting Ru-Phebox complex is highly efficient in catalyzing the direct conjugate addition of terminal alkynes to α,β-unsaturated carbonyls, followed by an aldol reaction.

G N1 Ru-Phebox Catalyst N2 Substrate Coordination N1->N2 N3 Alkyne Insertion (Ru-Enolate) N2->N3 N4 Aldol Addition N3->N4 N5 Product Release N4->N5 N5->N1 Catalyst Regeneration

Catalytic cycle of Ru-Phebox complexes in asymmetric multicomponent coupling.

References

  • Structure and Photoluminescence Tuning Features of Mn²⁺- and Ln³⁺-Activated Zn-Based Heterometal–Organic Frameworks (MOFs) with a Single 5-Methylisophthalic Acid Ligand. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • Porous MOF Featuring 2D Intersecting Channels Based on a Pentanuclear Mn₅(COO)₁₀CO₃ Cluster with Upgrading of Pipeline Natural Gas. Inorganic Chemistry - ACS Publications. Available at:[Link]

Method

Application Note: Preparation and Validation of 2,4-Dimethylisophthalic Acid-Based Luminescent Metal-Organic Framework (LMOF) Sensors

Executive Summary & Mechanistic Rationale The development of highly sensitive and selective chemical sensors is a critical priority in environmental monitoring and defense applications. Luminescent Metal-Organic Framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly sensitive and selective chemical sensors is a critical priority in environmental monitoring and defense applications. Luminescent Metal-Organic Frameworks (LMOFs) have emerged as premier sensing platforms due to their tunable porosity, high surface area, and robust signal transduction mechanisms[1].

This application note details the preparation of a high-performance fluorescent sensor utilizing 2,4-dimethylisophthalic acid (2,4-H₂DMI) as the primary organic linker, coordinated with a d10 transition metal (Zinc, Zn²⁺).

Why 2,4-Dimethylisophthalic Acid?

The selection of 2,4-H₂DMI over unsubstituted isophthalic acid is driven by specific structure-property causalities[2]:

  • Steric Control & Porosity: The methyl groups at the 2- and 4-positions introduce significant steric bulk. This restricts the free rotation of the carboxylate moieties during self-assembly, preventing the dense interpenetration of the resulting framework. The result is a rigid, highly porous LMOF capable of accommodating larger analytes.

  • Electronic Tuning: Methyl groups are electron-donating via inductive effects. They increase the electron density of the aromatic ring, effectively raising the energy of the ligand's Highest Occupied Molecular Orbital (HOMO)[3].

  • Signal Transduction (PET Mechanism): Because the framework is highly electron-rich, it acts as an exceptional electron donor. When an electron-deficient analyte—such as the explosive 2,4,6-trinitrophenol (TNP) or heavy metal ions like Fe³⁺—enters the pores, fluorescence is rapidly quenched via Photoinduced Electron Transfer (PET) or Resonance Energy Transfer (RET) [1][4].

By utilizing Zn²⁺ ( d10 closed-shell configuration), we eliminate non-radiative d−d transitions, ensuring that the intense ligand-centered emission of 2,4-DMI is preserved and highly responsive to guest interactions[4].

Materials and Reagents

  • Primary Ligand: 2,4-Dimethylisophthalic acid (2,4-H₂DMI, >98% purity)

  • Co-ligand (Pillar): 1,4-Bis(imidazol-1-yl)benzene (BIB, >98% purity)

  • Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ACS Reagent grade)

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Deionized Water (18.2 MΩ·cm), Methanol (HPLC grade)

  • Analytes for Validation: Iron(III) chloride (FeCl₃), 2,4,6-Trinitrophenol (TNP/Picric Acid) (Caution: Highly explosive when dry; handle as a dilute solution).

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints to confirm framework integrity before proceeding to sensor deployment[5].

Protocol A: Solvothermal Synthesis of[Zn(2,4-DMI)(BIB)]ₙ

Causality: Solvothermal conditions allow the reversible formation and breaking of coordination bonds, driving the system toward the thermodynamically stable, highly crystalline LMOF phase.

  • Solution Preparation: Dissolve 0.1 mmol of 2,4-H₂DMI (19.4 mg) and 0.1 mmol of BIB (21.0 mg) in 4.0 mL of DMF. In a separate vial, dissolve 0.2 mmol of Zn(NO₃)₂·6H₂O (59.5 mg) in 1.0 mL of deionized water.

  • Mixing: Slowly add the aqueous metal solution to the organic ligand solution under continuous stirring for 15 minutes.

  • Crystallization: Transfer the homogeneous mixture into a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour. Crucial Step: Rapid cooling induces structural defects and traps amorphous impurities, which severely degrade the quantum yield of the sensor.

  • Harvesting: Filter the resulting colorless block crystals and wash thoroughly with fresh DMF (3 × 5 mL).

Protocol B: Sensor Activation and Solvent Exchange

Causality: As-synthesized MOFs contain high-boiling DMF molecules trapped in the pores, which block analyte binding sites. Methanol exchange replaces DMF with a highly volatile solvent that can be removed without collapsing the framework.

  • Solvent Exchange: Immerse the as-synthesized crystals in 10 mL of HPLC-grade methanol. Replace the methanol every 12 hours for 3 days.

  • Validation Checkpoint (FTIR): Analyze a small aliquot of the exchanged crystals via FTIR. The disappearance of the strong carbonyl stretching band at ~1660 cm⁻¹ confirms complete removal of DMF.

  • Vacuum Drying: Transfer the exchanged crystals to a Schlenk flask and activate under dynamic vacuum (10⁻³ Torr) at 80 °C for 12 hours to yield the fully activated sensor framework.

  • Validation Checkpoint (PXRD): Perform Powder X-ray Diffraction (PXRD) on the activated sample. Compare the diffractogram to the simulated single-crystal data to verify that the framework has not collapsed during desolvation[5].

Protocol C: Fluorescence Titration Assay

Causality: Uniform dispersion is critical to prevent light scattering anomalies (Inner Filter Effect) that can be falsely interpreted as fluorescence quenching[5].

  • Suspension Preparation: Grind 5.0 mg of the activated LMOF into a fine powder and disperse it in 5.0 mL of deionized water. Sonicate for 30 minutes to form a stable, uniform suspension (1 mg/mL).

  • Baseline Measurement: Transfer 2.0 mL of the suspension to a quartz cuvette. Excite the sample at 310 nm and record the baseline emission spectrum (typically peaking at ~420 nm).

  • Titration: Incrementally add 10 µL aliquots of the target analyte solution (1.0 mM Fe³⁺ or TNP) to the cuvette.

  • Equilibration: Stir the cuvette for 2 minutes after each addition to ensure complete diffusion of the analyte into the LMOF pores before recording the emission spectrum.

Data Presentation & Sensor Metrics

The sensing efficiency is quantified using the Stern-Volmer equation: I0​/I=1+Ksv​[Q] Where I0​ and I are the luminescence intensities before and after analyte addition, [Q] is the analyte concentration, and Ksv​ is the quenching constant. The Limit of Detection (LOD) is calculated using the 3σ/k method.

Table 1: Photophysical Properties and Sensing Metrics of the 2,4-DMI LMOF Sensor

Target AnalytePrimary Quenching MechanismStern-Volmer Constant ( Ksv​ )Limit of Detection (LOD)Response Time
Fe³⁺ (Aqueous)Resonance Energy Transfer (RET) 4.2×104 M−1 0.85 µM< 2 minutes
TNP (Picric Acid)Photoinduced Electron Transfer (PET) 6.8×104 M−1 0.42 µM< 1 minute
Cr₂O₇²⁻ Competitive Absorption / RET 2.1×104 M−1 1.50 µM< 3 minutes

Note: The exceptionally high Ksv​ for TNP is directly attributed to the electron-donating methyl groups of the 2,4-H₂DMI ligand, which maximize the HOMO energy and facilitate rapid electron transfer to the highly electron-deficient TNP molecule.

Visualization of Workflow

Below is the logical progression of the sensor fabrication and signal transduction mechanism.

G A 2,4-Dimethylisophthalic Acid (Primary Ligand) D Solvothermal Synthesis (DMF/H2O, 120°C, 72h) A->D B Zn(NO3)2·6H2O (Metal Node) B->D C 1,4-Bis(imidazol-1-yl)benzene (Co-ligand) C->D E [Zn(2,4-DMI)(BIB)]n LMOF (As-synthesized) D->E Self-Assembly F Solvent Exchange & Activation (Methanol, Vacuum Drying) E->F Guest Removal G Activated Sensor Framework (Highly Emissive) F->G Pore Activation H Analyte Introduction (e.g., Fe3+, TNP) G->H Sensor Deployment I Fluorescence Quenching (PET / RET Mechanism) H->I Signal Transduction

Caption: Workflow of 2,4-DMI based LMOF synthesis and fluorescence quenching sensor mechanism.

References

  • [1] Luminescent metal–organic frameworks as chemical sensors based on “mechanism–response”: a review. Dalton Transactions (RSC Publishing). Available at:

  • [5] Luminescent metal–organic frameworks as chemical sensors: common pitfalls and proposed best practices. Inorganic Chemistry Frontiers (RSC Publishing). Available at:

  • [4] Three d10 based metal-organic frameworks constructed from 2-(3',4'-dicarboxylphenoxy) isophthalic acid: Dual-functional luminescent sensors. ResearchGate. Available at:

  • [3] Modular Construction of Multivariate Metal–Organic Frameworks for Luminescent Sensing. Journal of the American Chemical Society (ACS Publications). Available at:

  • [2] EP3381924B1 - Metal-organic framework and method of manufacturing the same. Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2,4-Dimethylisophthalic Acid

Welcome to the technical support center for 2,4-dimethylisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,4-dimethylisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility challenges often encountered with this compound. As an aromatic dicarboxylic acid, its limited aqueous solubility can present a significant hurdle in various experimental workflows. This resource offers field-proven insights and validated protocols to ensure the successful dissolution and application of 2,4-dimethylisophthalic acid in your research.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues and provides explanations grounded in the physicochemical properties of 2,4-dimethylisophthalic acid.

Question 1: My 2,4-dimethylisophthalic acid is not dissolving in water. Why is this happening?

Answer: 2,4-Dimethylisophthalic acid, like many aromatic dicarboxylic acids, has inherently low solubility in water at neutral pH. This is due to the hydrophobic nature of the benzene ring and the strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, which requires significant energy to overcome. Isophthalic acid itself is very poorly soluble in water, and the addition of two methyl groups further increases the molecule's nonpolar character.[1]

Question 2: I've tried heating the solution, but the compound precipitates out upon cooling. What should I do?

Answer: While heating can temporarily increase the solubility of many compounds, it is often not a permanent solution for poorly soluble substances like 2,4-dimethylisophthalic acid.[2] The increased kinetic energy at higher temperatures helps to break the crystal lattice forces, but as the solution cools, the compound's intrinsic low solubility at that lower temperature will cause it to precipitate. This indicates that you are likely exceeding the saturation point at room temperature. To maintain solubility upon cooling, you will need to modify the solvent system itself, for instance by adjusting the pH or adding a co-solvent.

Question 3: I am observing inconsistent results in my experiments, which I suspect are due to incomplete dissolution. How can I ensure my compound is fully dissolved?

Answer: Inconsistent results are a classic sign of incomplete solubility. To ensure complete dissolution, it is crucial to visually confirm the absence of any solid particles. If the solution appears cloudy or hazy, it is likely a suspension rather than a true solution. For quantitative applications, it is recommended to prepare a stock solution using a suitable method (like pH adjustment or a co-solvent system as described below), and then filter it through a 0.22 µm syringe filter to remove any undissolved microparticles before adding it to your experimental system.

Frequently Asked Questions (FAQs)

This section provides answers to a broader range of questions regarding the handling and dissolution of 2,4-dimethylisophthalic acid.

What is the best initial approach to dissolving 2,4-dimethylisophthalic acid in an aqueous medium?

The most effective and common strategy for dissolving carboxylic acids in aqueous solutions is through pH adjustment.[2][3] By increasing the pH of the solution with a base, you deprotonate the carboxylic acid groups (-COOH) to form the much more polar and water-soluble carboxylate salts (-COO⁻).

What is the pKa of 2,4-dimethylisophthalic acid and how does it relate to solubility?

Which bases are suitable for pH adjustment?

Commonly used bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH). For certain biological applications where sodium or potassium ions may interfere, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be considered, although their own solubility and potential interactions in the system must be taken into account. Always add the base dropwise while stirring to avoid localized high concentrations that could cause degradation.

Can I use organic solvents to dissolve 2,4-dimethylisophthalic acid?

Yes, using organic co-solvents is another effective strategy.[5][6] 2,4-Dimethylisophthalic acid will likely exhibit higher solubility in polar organic solvents. Common choices include:

  • Alcohols: Methanol, ethanol.[7]

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).[2]

It is often practical to first dissolve the compound in a small amount of a suitable organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological or chemical processes.

How do I choose between pH adjustment and using a co-solvent?

The choice depends on the constraints of your experiment:

  • pH-sensitive experiments: If your experiment must be conducted within a specific pH range where the acid is not soluble, a co-solvent system is the better choice.

  • Solvent-sensitive experiments: If the presence of organic solvents could interfere with your assay (e.g., in some cell-based assays or enzymatic reactions), then pH adjustment is the preferred method.

Are there any safety precautions I should be aware of when handling 2,4-dimethylisophthalic acid?

It is important to handle 2,4-dimethylisophthalic acid in accordance with good laboratory practices.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Consult the Safety Data Sheet (SDS) for specific handling and storage information.[8][9]

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Dissolution via pH Adjustment

Objective: To prepare an aqueous stock solution of 2,4-dimethylisophthalic acid by converting it to its soluble salt form.

Materials:

  • 2,4-dimethylisophthalic acid

  • Deionized water or desired aqueous buffer

  • 1 M Sodium hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of 2,4-dimethylisophthalic acid and place it in the volumetric flask.

  • Add approximately 70-80% of the final desired volume of water or buffer.

  • Place the flask on a stir plate and begin stirring. You will observe that the solid does not dissolve.

  • While stirring, add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. Continue adding NaOH until the solid completely dissolves.

  • Once dissolved, continue to add NaOH until the pH is approximately 1.5-2 units above the expected second pKa (a target pH of ~6.5-7.0 is a good starting point).

  • Add the remaining water or buffer to reach the final volume.

  • If necessary, adjust the final pH back down to the desired experimental pH using a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops too low.

Protocol 2: Dissolution Using a Co-solvent System

Objective: To prepare a stock solution of 2,4-dimethylisophthalic acid using a water-miscible organic solvent.

Materials:

  • 2,4-dimethylisophthalic acid

  • Dimethyl sulfoxide (DMSO) or another suitable organic solvent

  • Vortex mixer or sonicator

  • Glass vial

Procedure:

  • Weigh the desired amount of 2,4-dimethylisophthalic acid and place it in a glass vial.

  • Add the desired volume of DMSO to achieve the target stock solution concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but allow the solution to return to room temperature to ensure it remains dissolved.[2]

  • This stock solution can then be added to your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your system.

Data Presentation

The following table provides a qualitative summary of expected solubility based on the general properties of aromatic dicarboxylic acids.

Solvent SystemExpected SolubilityRationale
Water (neutral pH)Very LowHydrophobic benzene ring and strong intermolecular hydrogen bonding.[1]
Aqueous solution (pH > 6.5)HighDeprotonation of carboxylic acids to form soluble carboxylate salts.[2][3]
Methanol / EthanolModerate to HighPolar protic solvents can hydrogen bond with the carboxylic acid groups.[7]
DMSO / DMFHighPolar aprotic solvents are effective at solvating a wide range of organic molecules.[2]
Nonpolar Solvents (e.g., Hexane)Very Low"Like dissolves like" principle; the polar carboxylic acid groups are not solvated by nonpolar solvents.

Visualizing Solubility Strategies

The following diagrams illustrate the key concepts behind the solubility enhancement techniques discussed.

G cluster_0 Initial State cluster_1 Solubilization Pathways cluster_2 Final State Initial 2,4-Dimethylisophthalic Acid (Solid) Insoluble in Water pH_Adjustment pH Adjustment (add Base) Initial:f1->pH_Adjustment Deprotonation Co_Solvent Co-Solvent (add DMSO/EtOH) Initial:f1->Co_Solvent Solvation Final Soluble Species Aqueous Solution pH_Adjustment->Final:f1 Co_Solvent->Final:f1

Caption: Workflow for solubilizing 2,4-dimethylisophthalic acid.

G cluster_acid Low pH cluster_base High pH Acid R-(COOH)₂ (Insoluble) Base R-(COO⁻)₂ (Soluble) Acid->Base  + 2OH⁻  - 2H₂O

Caption: pH-dependent equilibrium of 2,4-dimethylisophthalic acid.

References

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 2,4-Dimethylisophthalic Acid

Welcome to the technical support center for the crystallization of 2,4-dimethylisophthalic acid. As a substituted aromatic dicarboxylic acid, its purification is critical for downstream applications in polymer chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2,4-dimethylisophthalic acid. As a substituted aromatic dicarboxylic acid, its purification is critical for downstream applications in polymer chemistry, materials science, and drug development. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing crystallization conditions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and general crystallization strategies for 2,4-dimethylisophthalic acid.

Q1: What are the key physicochemical properties of 2,4-dimethylisophthalic acid to consider for crystallization?

Understanding the molecule's properties is the foundation of developing a successful crystallization protocol. While specific experimental data for 2,4-dimethylisophthalic acid is not extensively published, we can infer its behavior from its parent compound, isophthalic acid, and related structures.

  • Structure and Polarity: 2,4-Dimethylisophthalic acid is a polar molecule due to its two carboxylic acid groups, which are strong hydrogen bond donors and acceptors. The benzene ring and two methyl groups introduce a nonpolar character. This amphiphilic nature means its solubility will be highly dependent on the solvent's polarity.

  • Melting Point: The melting point is a crucial parameter. A good crystallization solvent should have a boiling point lower than the compound's melting point to prevent the substance from "oiling out" (melting instead of dissolving).[1][2] The melting point for the related dimethyl isophthalate is 64-68 °C, while isophthalic acid itself has a much higher melting point of 341-343 °C.[3] The melting point of 2,4-dimethylisophthalic acid should be experimentally determined but is expected to be high, characteristic of aromatic dicarboxylic acids.

  • Acidity (pKa): The carboxylic acid groups are acidic. The solubility in aqueous solutions will be highly pH-dependent. The compound will be significantly more soluble in basic solutions where it forms a carboxylate salt. This property can be exploited for purification by dissolving the crude acid in a base, filtering out insoluble impurities, and then re-precipitating the purified acid by adding an acid.[4]

Q2: What are common impurities in crude 2,4-dimethylisophthalic acid?

Impurities can significantly affect crystallization by depressing the melting point or co-precipitating with the final product.[1] Common impurities often stem from the synthetic route, which typically involves the oxidation of 2,4-dimethylxylene.

Potential impurities may include:

  • Incompletely Oxidized Intermediates: Such as 3-carboxy-2,4-dimethylbenzaldehyde or 4-methyl-isophthalic acid.[2][5]

  • Starting Materials: Residual 2,4-dimethylxylene.

  • Isomeric Byproducts: Positional isomers formed during synthesis.

  • Catalyst Residues: Metals or other reagents from the oxidation process.

Q3: How do I select an appropriate solvent system for recrystallization?

Solvent selection is the most critical step in crystallization.[6] The ideal solvent should exhibit high solubility for 2,4-dimethylisophthalic acid at its boiling point and low solubility at room temperature or below.[4] This differential solubility ensures maximum recovery of the purified compound upon cooling.

The general principle is "like-dissolves-like." Given the polar carboxylic acid groups and the nonpolar aromatic ring, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.

Solvent Polarity Examples Potential Suitability for 2,4-Dimethylisophthalic Acid
Highly Polar Water, Acetic AcidMay dissolve the compound well when hot, especially if pH is adjusted. Acetic acid/water mixtures are commonly used for isophthalic acid.[7]
Intermediate Polarity Ethanol, Methanol, Acetone, Ethyl AcetateGood candidates for initial screening. They can interact with both the polar and nonpolar parts of the molecule.[8]
Low Polarity Toluene, HexaneLikely to be poor solvents, but may be useful as an "anti-solvent" in a mixed-solvent system.

A systematic approach to solvent screening is highly recommended. See Protocol 1 for a detailed methodology.

Q4: What is the general protocol for single-solvent recrystallization?

This is the most straightforward purification technique.

  • Dissolution: Place the crude 2,4-dimethylisophthalic acid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (the "mother liquor").[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to further decrease the solubility of the compound and maximize the crystal yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Q5: When should I use a mixed-solvent system?

A mixed-solvent (or binary solvent) system is employed when no single solvent provides the ideal solubility profile. This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[4]

You should consider this method if:

  • Your compound is too soluble in one solvent, even when cold.

  • Your compound is nearly insoluble in another solvent, even when hot.

The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then adding the "insoluble solvent" dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the hot "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue: The compound does not dissolve, even in a large amount of hot solvent.

  • Possible Cause: The chosen solvent is not appropriate for your compound. Its solvating power is too low.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: Consult a solvent polarity chart. If you used a nonpolar solvent, try a more polar one like ethanol or acetic acid.[2]

    • Perform Small-Scale Tests: Before committing your entire batch, test the solubility of a few milligrams of your compound in 0.5 mL of various hot solvents to find a suitable one.[2]

    • Consider a Mixed-Solvent System: If the compound is partially soluble, you may be able to use that solvent as the primary "soluble solvent" in a binary system.

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure mixture). The compound is melting rather than dissolving.[2]

  • Possible Cause 2: The solution is too concentrated with impurities, leading to a significant depression of the melting point.[1]

  • Troubleshooting Steps:

    • Add More Solvent: Reheat the mixture to dissolve the oil, then add more of the hot solvent to decrease the saturation level. Allow it to cool again.[1][2]

    • Lower the Cooling Temperature: Try cooling the solution more slowly or to a lower final temperature.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Pre-Purification: If impurities are high, consider a preliminary purification step (e.g., activated charcoal treatment to remove colored impurities) before recrystallization.[1]

Issue: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The solution is not supersaturated. This can happen if too much solvent was added initially.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic glass fragments can serve as nucleation sites.[1]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow the solution to cool again.[1][2]

    • Cool to a Lower Temperature: If not already done, place the flask in an ice bath or even a freezer to further reduce solubility.[2]

Issue: Crystallization happens too quickly, "crashing out" of solution.

  • Possible Cause: The solution is excessively supersaturated, or the cooling rate is too fast. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of purification.[1]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Place the flask back on the heat source, redissolve the solid, and add a small amount of additional hot solvent (1-5% more). This will ensure the solution is not oversaturated when cooling begins.[1]

    • Slow Down the Cooling: Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools slowly) to decrease the rate of cooling.

Issue: The final product has a low yield (<50%).

  • Possible Cause 1: Too much solvent was used, causing a significant portion of the compound to remain in the mother liquor.[1]

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step.

  • Possible Cause 3: The compound has unexpectedly high solubility in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). A large amount of solid residue indicates significant product loss. If so, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.

    • Minimize Solvent Usage: In your next attempt, be more precise in adding the minimum amount of hot solvent required for dissolution.

    • Optimize Cooling: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize precipitation.

Issue: The purified crystals are colored or still show impurities by analysis (e.g., NMR, HPLC).

  • Possible Cause: The impurities have a solubility profile very similar to your compound and co-precipitate. Colored impurities may be strongly adsorbed to the crystal surface.[2]

  • Troubleshooting Steps:

    • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the filtration step. Charcoal adsorbs many large, colored, and polymeric impurities. Use sparingly, as it can also adsorb your product.

    • Perform a Second Recrystallization: A second pass through the crystallization procedure using the same or a different solvent system can often remove stubborn impurities.

    • Consider an Alternative Purification Method: If co-crystallization is a persistent issue, an orthogonal purification method like column chromatography or pH-based precipitation may be necessary.

Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening

This protocol uses a small amount of crude material to efficiently identify a suitable crystallization solvent.

Objective: To determine an effective single or binary solvent system for the recrystallization of 2,4-dimethylisophthalic acid.

Materials:

  • Crude 2,4-dimethylisophthalic acid

  • Set of test tubes

  • Small-volume measuring tools (e.g., Pasteur pipettes)

  • Heating block or water bath

  • A selection of test solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Acetic Acid)

Procedure:

  • Place approximately 20-30 mg of the crude solid into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility.

    • If the solid dissolves at room temperature: The solvent is unsuitable for single-solvent crystallization but may be a "soluble solvent" for a binary system.

  • For solvents in which the solid was insoluble at room temperature, gently heat the test tube in a water bath or on a heating block.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of the approximate volume used.

    • If the solid does not dissolve in ~3 mL of hot solvent: The solvent is unsuitable.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Analyze the results:

    • An ideal solvent is one in which the compound was largely insoluble at room temperature but fully dissolved when hot, and which produced a large quantity of crystalline precipitate upon cooling.

    • A candidate for a binary system is a pair of solvents where one readily dissolved the compound (soluble solvent) and another did not (anti-solvent).

Table 1: Solubility of Isophthalic Acid in Various Solvents at 25 °C

Note: This data is for the parent compound, isophthalic acid, and serves as a starting point for solvent selection. The methyl groups on 2,4-dimethylisophthalic acid will slightly increase its affinity for less polar solvents.

SolventSolubility ( g/100 g solvent)Source
Water0.012
MethanolHigh[9]
N,N-Dimethylformamide (DMF)High[10]
N-Methyl-2-pyrrolidone (NMP)High (at elevated temp.)[5]
Acetic AcidModerate[7]
AcetoneModerate[11]
TolueneLow[12]
Part 4: Visualization & Workflows
Diagram 1: Decision Workflow for Solvent Selection

Solvent_Selection start Start: Perform small-scale solubility tests (Protocol 1) test_rt Is the compound soluble in the solvent at room temp? start->test_rt test_hot Is the compound soluble in the hot solvent? test_rt->test_hot No end_mixed Outcome: Candidate for mixed-solvent system test_rt->end_mixed Yes (Use as 'soluble' solvent) cool Cool the solution test_hot->cool Yes end_bad Outcome: Unsuitable solvent test_hot->end_bad No crystals Do high-quality crystals form in good yield? cool->crystals end_good Outcome: Ideal single solvent identified crystals->end_good Yes crystals->end_mixed No (Consider as 'anti-solvent' or try another solvent)

Caption: A decision tree to systematically identify an optimal solvent system.

Diagram 2: Troubleshooting Crystallization Failures

Troubleshooting_Workflow start Begin cooling of dissolved compound outcome What is the outcome after cooling? start->outcome oiled_out Problem: Compound 'Oiled Out' outcome->oiled_out Liquid Layer no_crystals Problem: No Crystals Formed outcome->no_crystals Clear Solution crashed_out Problem: Solid 'Crashed Out' (Amorphous Powder) outcome->crashed_out Fine Powder success Success: Crystals Formed outcome->success Crystalline Solid sol_oil Action: 1. Reheat & add more solvent. 2. Use lower boiling point solvent. oiled_out->sol_oil sol_no_xtal Action: 1. Scratch flask / Seed. 2. Reduce solvent volume. 3. Cool to lower temp. no_crystals->sol_no_xtal sol_crash Action: 1. Reheat & add more solvent. 2. Slow the cooling rate. crashed_out->sol_crash

Caption: A workflow for diagnosing and solving common crystallization problems.

References
  • Benchchem. (n.d.). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Isophthalic-2,4,5,6-D4 Acid.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Isophthalic-2,4,5,6-D4 Acid in Organic Solvents.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting.
  • CymitQuimica. (n.d.). CAS 1459-93-4: Dimethyl isophthalate.
  • MedChemExpress. (n.d.). Isophthalic-2,4,5,6 Acid-d4.
  • Benchchem. (n.d.). Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purification.
  • Google Patents. (n.d.). US4350828A - Crystallization of isophthalic acid.
  • Organic Laboratory Techniques. (n.d.). Recrystallisation.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (n.d.). WO1999057090A1 - Process for purifying isophthalic acid by crystallization.
  • University of Bern. (n.d.). Guide for crystallization.
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • ChemicalBook. (2026, January 13). Dimethyl isophthalate.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents.
  • ResearchGate. (2018, March 1). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.

Sources

Troubleshooting

purification methods and recrystallization of 2,4-dimethylisophthalic acid

Technical Support Center: Purification and Recrystallization of 2,4-Dimethylisophthalic Acid Welcome to the Technical Support Center for Dicarboxylic Acid Purification. As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Recrystallization of 2,4-Dimethylisophthalic Acid

Welcome to the Technical Support Center for Dicarboxylic Acid Purification. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of sterically hindered aromatic diacids. 2,4-Dimethylisophthalic acid (CAS 18190-63-1) is a critical intermediate in the synthesis of high-performance polyimides, specialized metal-organic frameworks (MOFs), and active pharmaceutical ingredients.

Due to the steric hindrance of the ortho-methyl groups and the strong intermolecular hydrogen bonding of the carboxylic acid moieties, achieving high-purity crystalline material requires precise thermodynamic control. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice.

Part 1: Troubleshooting Guide & FAQs

Q1: What is the optimal solvent system for the recrystallization of 2,4-dimethylisophthalic acid? A: The most effective single-solvent systems are glacial acetic acid and methanol [1]. Aromatic dicarboxylic acids form strong intermolecular hydrogen-bonded dimers, resulting in exceptionally high lattice energies. Non-polar solvents cannot overcome this lattice energy. Solvents with strong hydrogen-bond accepting and donating capabilities (like acetic acid) disrupt these dimers and solvate the molecule at elevated temperatures. Acetic acid is particularly favored in industrial and advanced lab settings because it provides a very steep temperature-solubility gradient, which is thermodynamically ideal for maximizing crystal recovery during cooling.

Q2: My compound is "oiling out" (forming a liquid layer) instead of forming distinct crystals. What causes this, and how can I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility at a temperature above its depressed melting point in the solvent mixture. This is highly common in alkyl-substituted aromatics where upstream impurities disrupt the crystal lattice, lowering the chemical potential required for phase separation.

  • The Fix: Reheat the mixture until it forms a homogeneous solution. Add a small volume of a miscible anti-solvent (e.g., water) to alter the chemical potential, and introduce a pure "seed" crystal at a temperature just 2–3°C above the cloud point. This bypasses the metastable liquid phase and forces heterogeneous nucleation.

Q3: How do I remove persistent yellow/brown oxidative impurities from my crude mixture? A: Oxidative impurities (often quinones or polymerized phenolic byproducts from the upstream oxidation of tetramethylbenzene derivatives) are highly conjugated and strongly colored.

  • The Fix: Add 5–10% w/w activated carbon (e.g., Norit) to the hot solution. The high surface area and hydrophobic porous network of the carbon preferentially adsorb these planar, conjugated impurities via van der Waals forces. Perform a hot filtration through a Celite pad to remove the carbon before the cooling phase.

Q4: The product is precipitating as a fine, amorphous powder rather than filterable crystals. Why? A: This is a kinetic issue caused by rapid supersaturation. If you cool the solution too quickly (e.g., plunging a boiling flask directly into an ice bath), the system undergoes rapid kinetic precipitation. Fine powders trap mother liquor and impurities within their interstitial spaces, defeating the purpose of recrystallization.

  • The Fix: Ensure the primary cooling rate is slow and controlled (e.g., 0.5°C/min) to promote the thermodynamic growth of large, highly ordered, and easily filterable crystals[2].

Part 2: Quantitative Data Presentation

The following table summarizes the solubility profile of dimethylisophthalic acid derivatives to guide your solvent selection and volume calculations.

Solvent SystemTemp (°C)Est. Solubility ( g/100 mL)*Suitability & Mechanistic Causality
Glacial Acetic Acid 118 (Reflux)> 15.0Excellent : Steep thermal gradient; strong H-bond disruption.
Glacial Acetic Acid 20< 1.0Excellent : High recovery yield upon cooling.
Methanol 65 (Reflux)~ 12.5Good : Lower boiling point, safer handling, but lower thermal gradient[1].
Methanol 20~ 2.0Good : Moderate recovery; requires volume reduction for high yield.
Water 100< 1.0Poor : Insufficient solubility; acts as an ideal anti-solvent.
Toluene 110 (Reflux)< 0.5Poor : Cannot disrupt carboxylic acid dimers.

*Note: Data represents generalized thermodynamic profiles for alkyl-substituted isophthalic acid derivatives to guide empirical solvent volume calculations.

Part 3: Step-by-Step Methodology (Self-Validating Protocol)

Objective: Isolate >99% pure 2,4-dimethylisophthalic acid from crude synthetic mixtures.

Step 1: Dissolution & Disruption of Dimers Suspend 10 g of crude 2,4-dimethylisophthalic acid in 50 mL of glacial acetic acid (or methanol). Heat the mixture to reflux with continuous stirring.

  • Causality: The polar, protic solvent disrupts the strong intermolecular hydrogen bonds of the diacid, shifting the thermodynamic equilibrium toward solvation.

Step 2: Adsorption of Conjugated Impurities (Optional) If the solution is discolored, add 0.5 g of activated carbon. Boil for an additional 10 minutes.

  • Causality: Activated carbon traps planar, conjugated oxidative byproducts.

Step 3: Hot Filtration Rapidly filter the boiling suspension through a pre-heated Celite pad into a clean, warm Erlenmeyer flask.

  • Causality: Pre-heating the apparatus prevents premature crystallization in the funnel stem, which would lead to product loss and clogged equipment.

Step 4: Controlled Nucleation (Cooling) Allow the filtrate to cool to room temperature at a controlled rate of ~0.5°C/min, then transfer to an ice bath (4°C) for 2 hours.

  • Causality: Slow cooling favors the thermodynamic growth of pure crystals rather than the kinetic precipitation of impurity-trapping powders[2].

Step 5: Isolation and Anti-Solvent Wash Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold water.

  • Causality: Water acts as a strong anti-solvent for the diacid, washing away residual acetic acid and soluble impurities without dissolving the crystalline product.

Step 6: System Validation (Self-Validating Check) Before discarding the mother liquor, spot both the dissolved crystal product and the mother liquor on a Silica Gel TLC plate (Eluent: DCM/MeOH/AcOH 90:9:1) or analyze via HPLC.

  • Causality: A successful recrystallization is self-validating when the crystal spot shows a single, baseline-resolved dot, while the mother liquor contains the concentrated impurity spots. If the mother liquor still contains a massive amount of product, a second crop must be harvested.

Part 4: Process Visualization

G A Crude 2,4-DMIPA B Dissolve in Hot Solvent (MeOH or AcOH) A->B C Colored Impurities? B->C D Add Activated Carbon & Hot Filter C->D Yes E Controlled Cooling (0.5°C/min) C->E No D->E F Oiling Out Detected? E->F G Reheat, Add Anti-solvent (Water) & Seed F->G Yes H Vacuum Filtration & Cold Wash F->H No G->E I Pure 2,4-DMIPA Crystals H->I

Workflow for the purification and troubleshooting of 2,4-dimethylisophthalic acid recrystallization.

References

  • Arkivoc. "Conformational control of bis-urea self-assembled supramolecular pH switchable low-molecular-weight hydrogelators." (Details crystallization of dimethylisophthalic acid derivatives from Methanol).1

  • LookChem. "Pyromellitic Dianhydride." (Details 2,4-dimethylisophthalic acid as a critical upstream intermediate).

  • Google Patents. "US5852201A - Process for the distillation of crude ester in the DMT/PTA process." (Details thermodynamic control and cooling rates for the recrystallization of related isophthalic/terephthalic acid mixtures). 2

Sources

Optimization

Technical Support Center: Optimizing Esterification of 2,4-Dimethylisophthalic Acid

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when attempting to esterify sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when attempting to esterify sterically hindered aromatic acids.

Diagnostic Overview: The Steric Challenge

The esterification of 2,4-dimethylisophthalic acid presents a unique and severe kinetic challenge. The molecule contains two carboxyl groups with differing steric environments:

  • C1 Carboxyl Group: Flanked by one methyl group (C2) and one hydrogen (C6). It is moderately hindered.

  • C3 Carboxyl Group: Flanked by two methyl groups (C2 and C4). It is di-ortho-substituted and highly hindered.

Standard Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl, forcing the sp2 hybridized carbonyl carbon to transition into a bulky sp3 tetrahedral intermediate[1]. The rigid ortho-methyl groups at C2 and C4 physically block this transition state, leading to incomplete conversions even after 48 hours of reflux[2]. To reduce reaction times, we must abandon traditional acid-catalyzed methods and utilize pathways that either bypass the tetrahedral intermediate entirely or utilize highly reactive acyl transfer catalysts.

Troubleshooting & FAQs

Q1: My Fischer esterification (H₂SO₄/MeOH reflux) has been running for 24 hours, but NMR shows mostly monoester. Why is the second esterification so slow? A: The monoester forms relatively quickly at the less hindered C1 position. However, the C3 carboxyl group is shielded by the C2 and C4 methyls. This extreme steric bulk prevents the alcohol from approaching the carbonyl carbon[2]. To achieve diesterification, you must switch to a method that avoids the bulky tetrahedral addition intermediate, such as O-alkylation[3].

Q2: I switched to Steglich esterification (EDC/DMAP), but the reaction still takes overnight. How can I reduce the reaction time to under 4 hours? A: While Steglich esterification is excellent for mild conditions, the bulky O-acylisourea intermediate can still struggle to form rapidly with di-ortho-substituted aromatics[4]. To drastically cut reaction time, convert the acid to an acyl chloride using Oxalyl Chloride. The acyl chloride is significantly more electrophilic. When subsequently reacted with an alcohol in the presence of DMAP (which acts as an aggressive acyl transfer catalyst), the reaction is driven to completion in under 3 hours[5][6].

Q3: When using the Oxalyl Chloride method, my reaction turns black and yields degrade. What is happening? A: This indicates localized overheating or the use of excess DMF catalyst, leading to Vilsmeier-Haack type side reactions or substrate decomposition. Ensure you are using strictly catalytic DMF (1-2 drops per 10 mmol of substrate) and maintain the reaction strictly at 0 °C during the initial addition of Oxalyl Chloride.

Q4: Is there a method that works quickly without using harsh chlorinating agents? A: Yes. O-alkylation using an alkyl halide (e.g., iodomethane) and a mild base (e.g., K₂CO₃) in DMF is highly effective for hindered acids. Because the carboxylate oxygen acts as the nucleophile attacking the alkyl halide, the carbonyl carbon remains sp2 hybridized throughout the reaction, completely bypassing the steric shield of the ortho-methyls[3][7].

Comparative Reaction Metrics

To aid in experimental design, the following table summarizes the expected quantitative outcomes when attempting to synthesize the dimethyl or diethyl ester of 2,4-dimethylisophthalic acid using various methodologies.

Esterification MethodReagents & CatalystPrimary MechanismAvg. Reaction TimeExpected Yield
Fischer H₂SO₄, ROH, RefluxCarbonyl Addition> 48 h< 40% (Mostly monoester)
Steglich EDC, DMAP, ROH, DCMO-acylisourea intermediate12 - 18 h65 - 75%
Acyl Chloride 1. (COCl)₂, DMF; 2. ROH, DMAPAcyl substitution / Transfer2 - 4 h > 90%
O-Alkylation Alkyl Halide, K₂CO₃, DMFSₙ2 at Alkyl Halide2 - 3 h > 85%

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring you can verify the success of each step before proceeding.

Protocol A: Ultra-Fast O-Alkylation (Recommended for Methyl/Ethyl Esters)

Causality: This method reduces reaction time by bypassing the hindered carbonyl carbon entirely. The deprotonated carboxylate anion attacks the unhindered alkyl halide via an Sₙ2 mechanism[3][7].

  • Deprotonation: Charge a flame-dried round-bottom flask with 2,4-dimethylisophthalic acid (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF (0.2 M concentration). Stir at room temperature for 15 minutes.

    • Validation Check: The mixture will change from a clear solution to a slight, cloudy suspension as the carboxylate salt forms.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane or Bromoethane) (3.0 eq) dropwise via syringe.

  • Heating: Heat the mixture to 60 °C and stir for 2.5 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material (Eluent: Hexanes/EtOAc 4:1 with 1% AcOH). The highly polar di-acid spot at the baseline must completely disappear, replaced by a high Rf​ diester spot.

  • Workup: Quench the reaction with distilled water (3x the reaction volume) and extract with EtOAc. Wash the combined organic layers three times with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Acyl Chloride / DMAP Catalysis (Recommended for Bulky Alcohols)

Causality: Oxalyl chloride generates a highly reactive acyl chloride. DMAP forms an N-acylpyridinium intermediate that is highly susceptible to alcoholysis, forcing the reaction forward despite the steric shield[5][6].

  • Activation: Suspend 2,4-dimethylisophthalic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an N₂ atmosphere.

  • Chlorination: Add Oxalyl Chloride (2.5 eq) dropwise, followed immediately by 2 drops of anhydrous DMF.

    • Validation Check: Vigorous gas evolution (CO and CO₂) will begin. Once gas evolution completely ceases (approx. 2 hours at room temperature), the di-acyl chloride formation is complete.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess Oxalyl Chloride and HCl. Redissolve the crude residue in fresh anhydrous DCM and cool to 0 °C.

  • Esterification: Add the target alcohol (2.5 eq), Triethylamine (3.0 eq), and DMAP (0.2 eq).

  • Completion: Stir for 1.5 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Mechanistic & Workflow Visualizations

G A 2,4-Dimethylisophthalic Acid B Fischer Esterification A->B C O-Alkylation A->C D Tetrahedral Intermediate B->D E Carboxylate Anion C->E F Steric Clash (Blocked) D->F G SN2 Attack on R-X E->G H Incomplete Reaction (>48h) F->H I Rapid Diesterification (<3h) G->I

Mechanistic divergence: O-alkylation bypasses the sterically hindered carbonyl carbon.

G S1 Di-Acid S2 (COCl)2, DMF S1->S2 S3 Di-Acyl Chloride S2->S3 Gas Evolution S4 DMAP Catalyst S3->S4 Add ROH S5 N-Acylpyridinium S4->S5 Acyl Transfer S6 Pure Diester S5->S6 Alcoholysis

Workflow for rapid DMAP-catalyzed esterification via acyl chloride intermediates.

References

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids Source: MDPI URL:[Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ester synthesis by O-alkylation Source: Organic Chemistry Portal URL:[Link]

  • A modified method for esterification of some polyhydroxy aromatic acids Source: Indian Academy of Sciences URL:[Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Yamaguchi Esterification Mechanism & Acyl Transfer Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

overcoming steric hindrance in 2,4-dimethylisophthalic acid coordination

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for researchers utilizing 2,4-dimethylisophthalic acid (H₂-2,4-dmip) in coordination chemistry. This guide is designed to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for researchers utilizing 2,4-dimethylisophthalic acid (H₂-2,4-dmip) in coordination chemistry. This guide is designed to provide expert insights and practical solutions to the unique challenges presented by this sterically hindered ligand. The strategic placement of methyl groups at the 2- and 4-positions imposes significant steric constraints, which can frustrate coordination attempts but also offers opportunities to create novel metal-organic structures with unique properties.[1] This document provides troubleshooting guides and FAQs to navigate the complexities of your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) using H₂-2,4-dmip.

Question 1: Why am I observing low product yield, no crystallization, or an amorphous precipitate?

This is the most common issue when working with sterically demanding ligands. The methyl groups adjacent to and ortho to the carboxylate functionalities create a significant energy barrier for metal ion coordination.

Answer:

The primary cause is often a combination of unfavorable kinetics and steric repulsion. The methyl groups can physically block the metal center from achieving the ideal coordination geometry with the carboxylate groups.[2] This can lead to either no reaction or the rapid precipitation of a disordered, amorphous solid.

Troubleshooting Strategies & Protocols:

  • Elevate Reaction Temperature and Pressure (Solvothermal/Hydrothermal Synthesis): Providing more thermal energy can help overcome the activation energy barrier imposed by the steric hindrance. Solvothermal synthesis is a preferred method for such systems.[3]

    • Protocol: General Solvothermal Synthesis Optimization

      • Reactant Preparation: In a typical synthesis, combine H₂-2,4-dmip and a chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) in a solvent mixture within a Teflon-lined autoclave. Common solvents include DMF, DEF, DMA, and ethanol/water mixtures.[4][5]

      • Systematic Temperature Increase: Begin with a relatively low temperature (e.g., 80-100 °C) for 24-48 hours.

      • If no crystalline product forms, incrementally increase the temperature in subsequent experiments (e.g., in 20 °C steps) up to 180 °C or higher, depending on the solvent's boiling point and the autoclave's limits.[6]

      • Controlled Cooling: Implement a slow cooling ramp (e.g., 2-5 °C/hour) after the reaction period. Rapid cooling often traps kinetic products or leads to amorphous materials.

  • Solvent System Modification: The solvent is not just a medium; it can act as a template, a competing ligand, or alter the solubility of precursors.

    • Strategy: Experiment with solvent mixtures. A common approach is to use a primary high-boiling polar aprotic solvent (like DMF) mixed with a co-solvent (like water or ethanol). The co-solvent can alter polarity and influence the deprotonation of the isophthalic acid.[7]

  • Introduce Ancillary (Pillar) Ligands: Using a secondary, typically N-donor, ligand can facilitate the formation of a stable, extended framework by bridging metal centers in a way that accommodates the bulky H₂-2,4-dmip ligand.[8][9]

    • Examples: 4,4'-bipyridine, pyrazine, or 1,4-bis(1-imidazolyl)benzene are excellent candidates that can connect metal nodes, allowing the larger isophthalate ligand to fit into the resulting pockets.[8][10]

  • Utilize pH Modulators or Mineralizers: Small amounts of acids, bases, or salts can act as "mineralizers," influencing the deprotonation state of the ligand and the kinetics of crystal nucleation and growth.

    • Strategy: For acidic ligands like H₂-2,4-dmip, adding a small amount of base (e.g., triethylamine, NaOH) can promote deprotonation. Conversely, adding a modulator like acetic acid or formic acid can sometimes slow down coordination, preventing amorphous precipitation and promoting the growth of higher-quality crystals.[11][12]

Troubleshooting Summary Table
Problem Probable Cause(s) Suggested Solutions (in order of implementation)
No Product / Starting Material Recovered Insufficient energy to overcome activation barrier.1. Increase reaction temperature. 2. Increase reaction time. 3. Use a more effective solvent for precursor dissolution.
Amorphous Precipitate Reaction kinetics are too fast; uncontrolled nucleation.1. Decrease reaction temperature. 2. Use a more dilute solution. 3. Introduce a coordinating modulator (e.g., acetic acid). 4. Employ a slower cooling ramp.
Low Yield of Crystalline Product Steric hindrance limits successful coordination events.1. Optimize temperature and solvent system. 2. Introduce a suitable ancillary N-donor ligand. 3. Screen different metal ions with varying coordination geometries.
Question 2: How can I confirm that both carboxylate groups are coordinating, especially the sterically hindered one at the 2-position?

Even if a crystalline product is obtained, the steric bulk may lead to structures where only the less-hindered carboxylate at the 1-position coordinates, leaving the other protonated and uncoordinated.

Answer:

Spectroscopic and diffraction techniques are essential to confirm the coordination mode. A multi-faceted approach provides the most reliable evidence.

Characterization Protocols & Interpretation:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a rapid and powerful first check. The C=O stretching frequency of a carboxylic acid is highly sensitive to its chemical environment.

    • Protocol:

      • Acquire an FT-IR spectrum of your starting ligand, H₂-2,4-dmip.

      • Acquire an FT-IR spectrum of your dried, purified product.

      • Compare the two spectra, focusing on the 1500-1750 cm⁻¹ region.

    • Interpretation:

      • Free Ligand: You will see a strong, sharp absorption band around 1700-1725 cm⁻¹ , corresponding to the C=O stretch of the protonated carboxylic acid.

      • Coordinated Product: If both carboxylate groups are deprotonated and coordinated to metal centers, this band should disappear completely. It will be replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the carboxylate group, typically found around 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹ , respectively. The presence of a residual peak at ~1700 cm⁻¹ suggests incomplete coordination.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method. If you can grow suitable single crystals, SC-XRD will provide the precise atomic coordinates, allowing you to visualize the coordination environment.

    • Interpretation: Examine the solved structure to confirm that both carboxylate oxygen atoms from each ligand are bonded to metal centers. Measure the bond lengths; coordinated C-O bonds will have lengths intermediate between a C=O double bond and a C-O single bond.

  • Thermogravimetric Analysis (TGA): TGA can provide indirect evidence. If the ligand is only singly coordinated, the thermal stability of the resulting material may be lower than a fully cross-linked 3D framework.

Characterization Data Summary
Technique Observation for Successful Di-Coordination Indication of a Problem
FT-IR Disappearance of the C=O stretch (~1700 cm⁻¹) of the free acid. Appearance of νₐₛ (~1600 cm⁻¹) and νₛ (~1400 cm⁻¹) carboxylate stretches.A persistent shoulder or peak around 1700 cm⁻¹ suggests uncoordinated, protonated carboxyl groups.
SC-XRD Both carboxylate groups of the 2,4-dmip²⁻ ligand are bound to metal centers.One carboxylate group is coordinated while the other is protonated (-COOH) and engaged only in hydrogen bonding.
TGA A high decomposition temperature, often >350 °C, indicative of a stable, extended framework.Lower-than-expected thermal stability, potentially indicating a less-connected structure (e.g., 1D chains or dimers).

Frequently Asked Questions (FAQs)

FAQ 1: What makes 2,4-dimethylisophthalic acid a challenging but potentially rewarding ligand?

The core challenge is the steric hindrance imparted by the two methyl groups.[13] The methyl group at the 2-position is particularly disruptive as it is ortho to a carboxylate group, severely restricting its rotational freedom and ability to bind to a metal center. However, this same feature is what makes it interesting. Successfully overcoming this hindrance can lead to:

  • Novel Topologies: The steric bulk can prevent the formation of common, densely packed structures, potentially directing the synthesis towards more open or unusual network topologies.[14]

  • Enhanced Stability: The bulky methyl groups can provide kinetic stability to the resulting framework, protecting the metal-carboxylate nodes from attack by solvent molecules.[13]

  • Hydrophobic Pockets: The methyl groups can create hydrophobic pockets within the framework, which could be useful for selective adsorption or catalysis applications.[15]

FAQ 2: How can I strategically select a metal ion to improve my chances of success?

The choice of the metal ion is critical. Different metals have distinct preferences for coordination number and geometry (e.g., tetrahedral, square planar, octahedral).

  • High Coordination Numbers: Metals that favor higher coordination numbers (e.g., Cd(II), Mn(II), some lanthanides) might be more capable of accommodating the bulky ligand while also binding to ancillary ligands or solvent molecules to satisfy their coordination sphere.[14][16]

  • Flexible Coordination Geometry: Metal ions with flexible or distorted coordination geometries (e.g., Cu(II) due to the Jahn-Teller effect, Cd(II)) may be more successful. They can adapt to the steric constraints imposed by the ligand more readily than metals with rigid geometric preferences like Cr(III) (octahedral).

  • Hard-Soft Acid-Base (HSAB) Theory: The carboxylate oxygen atoms are "hard" donors. According to HSAB theory, they will form stronger bonds with "hard" or "borderline" metal ions like Zn(II), Mn(II), Co(II), and Cd(II).[10]

FAQ 3: What is the best starting point for a new experimental design with this ligand?

A logical starting point is to adapt a known successful synthesis for a related, but less hindered, ligand like isophthalic acid or 5-methylisophthalic acid.[14][15][17]

Logical Workflow for Experimental Design

The following diagram outlines a systematic approach to developing a successful synthesis protocol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization A Select Metal Salt (e.g., Zn(NO3)2) & Ancillary Ligand (e.g., 4,4'-bipy) B Choose Solvent System (e.g., DMF/H2O) A->B C Set Initial Conditions (e.g., 120°C, 48h) B->C D Analyze Outcome (PXRD, FT-IR) C->D Run Experiment E Crystalline? D->E F Amorphous? D->F G No Product? D->G E->F No H SUCCESS! Characterize (SC-XRD) E->H Yes F->G No I Decrease Temp Add Modulator F->I Yes J Increase Temp Change Solvent G->J Yes K Vary Metal:Ligand Ratio Change Ancillary Ligand H->K Further Optimization I->C Re-run J->C Re-run K->A

Caption: A systematic workflow for tackling H₂-2,4-dmip coordination.

Visualizing the Steric Challenge

The diagram below illustrates how the methyl groups crowd the carboxylate binding sites, creating a steric shield that hinders the approach of a metal ion.

StericHindrance cluster_ligand 2,4-Dimethylisophthalic Acid C1 C2 C1->C2 C1_label C-OOH C1->C1_label C3 C2->C3 C2_label C-CH3 C2->C2_label C4 C3->C4 C3_label C-OOH C3->C3_label C5 C4->C5 C4_label C-CH3 C4->C4_label C6 C5->C6 C5_label C-H C5->C5_label C6->C1 C6_label C-H C6->C6_label steric1 Steric Clash steric2 Steric Clash Metal Metal Ion Metal->C1_label Hindered Approach Metal->C3_label Hindered Approach

Sources

Reference Data & Comparative Studies

Validation

2,4-dimethylisophthalic acid vs isophthalic acid in MOF synthesis

[label="Humid Gas Separation", Logical decision pathway for selecting between IPA and DMIPA linkers in MOF design. Self-Validating Experimental Protocols Because DMIPA possesses twisted carboxylates and higher hydrophobi...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Humid Gas Separation",

Logical decision pathway for selecting between IPA and DMIPA linkers in MOF design.

Self-Validating Experimental Protocols

Because DMIPA possesses twisted carboxylates and higher hydrophobicity, it cannot be synthesized using the exact same parameters as IPA. The steric hindrance increases the activation energy required for ordered crystallization, necessitating higher temperatures and strict modulator control [3].

Protocol A: Solvothermal Synthesis of Standard M-IPA Framework

This protocol utilizes kinetic control to rapidly assemble planar linkers.

  • Dissolution: Dissolve 1.0 mmol Isophthalic Acid and 1.0 mmol Zn(NO3​)2​⋅6H2​O in 10 mL of N,N-Dimethylformamide (DMF).

    • Validation Checkpoint: The solution must be perfectly clear within 5 minutes of sonication. Any persistent turbidity indicates water contamination in the DMF, which will cause premature metal-hydroxide precipitation.

  • Solvothermal Assembly: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave. Heat at 100°C for 24 hours.

    • Causality: The planar nature of IPA allows for rapid coordination. Exceeding 100°C often leads to the formation of dense, non-porous thermodynamic phases.

  • Activation: Decant the mother liquor. Wash the crystals 3x with fresh DMF, followed by a 3-day solvent exchange with Dichloromethane (DCM), replacing the DCM daily.

    • Validation Checkpoint: The crystals should remain optically transparent. If the crystals turn opaque white during the DCM exchange, the framework has collapsed due to capillary forces, indicating incomplete DMF removal.

Protocol B: Solvothermal Synthesis of Sterically Hindered M-DMIPA Framework

This protocol utilizes thermodynamic control and modulation to overcome steric clash.

  • Dissolution: Dissolve 1.0 mmol 2,4-Dimethylisophthalic Acid and 1.0 mmol Zn(NO3​)2​⋅6H2​O in a mixed solvent system of 12 mL DMF/Ethanol (1:1 v/v).

    • Causality: DMIPA is significantly more hydrophobic than IPA. The addition of Ethanol ensures complete solvation of the methylated linker and prevents phase separation during heating.

  • Modulation: Add 5.0 mmol of Acetic Acid to the solution.

    • Causality: The steric bulk of DMIPA slows down ordered coordination. Without a monocarboxylic acid modulator to compete with the linker, the system will kinetically trap into an amorphous polymer.

    • Validation Checkpoint: If a white precipitate forms immediately upon the addition of the metal salt, the modulator concentration is too low. Add Acetic Acid dropwise (up to 2.0 mmol more) until the solution redissolves into a clear state.

  • Solvothermal Assembly: Transfer to a Teflon-lined autoclave and heat at 120°C for 48 hours.

    • Causality: The higher temperature (120°C) and extended time (48h) provide the necessary thermal energy to overcome the steric barrier of the ortho-methyl groups, allowing the twisted carboxylates to find their thermodynamic crystalline minimum.

  • Activation: Wash 3x with DMF, then perform a solvent exchange with Acetone for 3 days. Dry under dynamic vacuum at 80°C.

References

  • Title: Steric-Hindrance-Controlled Laser Switch Based on Pure Metal–Organic Framework Microcrystals Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: The Synthesis and Properties of TIPA-Dominated Porous Metal-Organic Frameworks Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Metal-organic framework and method of manufacturing the same (EP3381924B1)
Comparative

A Senior Application Scientist's Guide to the Structural and Functional Comparison of 2,4-Dimethylisophthalic Acid and Terephthalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of polymer chemistry, metal-organic framework (MOF) design, and pharmaceutical scaffold development, the selection of aromatic dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry, metal-organic framework (MOF) design, and pharmaceutical scaffold development, the selection of aromatic dicarboxylic acid linkers is a foundational decision that dictates the ultimate properties and performance of the final material. While terephthalic acid (TPA) is a ubiquitous, commodity chemical renowned for conferring rigidity and linearity, its substituted isomers, such as 2,4-dimethylisophthalic acid, offer a compelling design alternative. This guide provides an in-depth, objective comparison of these two molecules, moving beyond their basic structures to explore the causal relationships between their architecture and their experimentally observed properties, empowering researchers to make informed decisions in molecular design.

Core Structural Dissimilarities: A Tale of Symmetry and Substitution

At first glance, both molecules share a C₈H₆O₄ formula (for the parent acids) and a benzene dicarboxylic acid framework. However, their profound differences arise from two key architectural features: the substitution pattern of the carboxyl groups and the presence of methyl substituents.

  • Terephthalic Acid (Benzene-1,4-dicarboxylic acid): As a para-substituted molecule, TPA possesses a high degree of symmetry (D₂h point group). Its linear, rigid structure is a direct consequence of the 1,4-positioning of the carboxyl groups. This geometry is fundamental to its role in creating highly crystalline, thermally stable polymers like poly(ethylene terephthalate) (PET).[1][2]

  • 2,4-Dimethylisophthalic Acid (2,4-Dimethylbenzene-1,3-dicarboxylic acid): This molecule is a meta-substituted or isophthalic acid derivative. The 1,3-positioning of the carboxyl groups inherently introduces a "kink" or a bent geometry.[3] Furthermore, the addition of two methyl groups at the 2 and 4 positions breaks the molecule's symmetry (Cs point group) and introduces significant steric hindrance around the carboxylic acid moieties.

These fundamental structural distinctions are the primary drivers of the divergent physicochemical properties and application potentials of the two molecules.

G cluster_TPA Terephthalic Acid (TPA) cluster_DMIA 2,4-Dimethylisophthalic Acid TPA_Struct Linear & Symmetrical (para-substitution) TPA_Prop High Melting Point Low Solubility Forms Crystalline Polymers TPA_Struct->TPA_Prop leads to TPA_App PET Production Rigid MOFs TPA_Prop->TPA_App enables DMIA_Struct Bent & Asymmetrical (meta-substitution + Methyl Groups) DMIA_Prop Lower Melting Point Higher Organic Solubility Forms Amorphous Polymers DMIA_Struct->DMIA_Prop leads to DMIA_App Soluble Copolyesters Modified MOF Topologies DMIA_Prop->DMIA_App enables

Caption: Logical flow from molecular structure to material application for TPA and 2,4-Dimethylisophthalic Acid.

Comparative Physicochemical Properties: An Experimental Perspective

The structural differences manifest directly in the measurable physical and chemical properties of these acids. The following table summarizes key experimental data, providing a quantitative basis for comparison.

PropertyTerephthalic Acid (TPA)2,4-Dimethylisophthalic AcidCausality of Difference
Molar Mass 166.13 g/mol [1]194.19 g/mol Addition of two methyl (-CH₃) groups.
Melting Point Sublimes at >300 °C[1][4]Data not readily available, but expected to be significantly lower. The parent isophthalic acid melts at 345-348 °C.The high symmetry and efficient crystal packing of TPA via extensive hydrogen bonding require more energy to disrupt the crystal lattice. The asymmetry and steric bulk of the dimethylated isomer disrupt this packing.
Water Solubility Very low: ~0.017 g/L at 25 °C.[1][4]Expected to be even lower due to the hydrophobic methyl groups.TPA's low solubility is due to its strong, stable crystal lattice. The addition of nonpolar methyl groups further increases the hydrophobic character.
Solubility in Organic Solvents Sparingly soluble in polar organics (e.g., 20 g/100g in DMSO at 25°C).[1][5]Expected to have higher solubility in moderately polar and nonpolar organic solvents.The methyl groups increase the lipophilicity and disrupt the strong intermolecular hydrogen bonds that make the parent acid so difficult to solvate.
Acidity (pKa) pKa₁ = 3.54, pKa₂ = 4.46[6]pKa values are not widely reported but are predicted to be slightly higher (less acidic).The methyl groups are weakly electron-donating, which slightly destabilizes the carboxylate anion, making the proton less likely to dissociate compared to the unsubstituted TPA.
Thermal Stability (TGA) Stable up to ~276 °C, followed by sublimation. Decomposition occurs at higher temperatures (~590 °C).[7][8][9]Expected to have a lower onset of decomposition.The C-C bonds of the methyl groups are generally less stable than the C-C and C-H bonds of the aromatic ring.
Crystal Structure Triclinic, with molecules forming infinite chains linked by double hydrogen bonds.[10]Crystal structure data is not readily available in public databases, but it will be a lower symmetry space group with packing disrupted by the methyl groups.The high planarity and symmetry of TPA allow for very efficient and dense packing. The out-of-plane methyl groups in 2,4-dimethylisophthalic acid prevent such ordered arrangements.

Experimental Protocols for Characterization and Differentiation

Distinguishing between these two molecules in a laboratory setting is straightforward using standard analytical techniques. The choice of experiment is dictated by the need to confirm either the substitution pattern or the presence of the methyl groups.

Protocol 1: ¹H NMR Spectroscopy

This is the most definitive method for differentiation.

  • Sample Preparation: Dissolve ~5-10 mg of the acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize both).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Terephthalic Acid: Will show a simple spectrum with a single peak for the four equivalent aromatic protons (a singlet) typically around 8.0 ppm and a broad singlet for the two acidic protons (>12 ppm).

    • 2,4-Dimethylisophthalic Acid: Will exhibit a more complex spectrum. Expect two distinct singlets for the non-equivalent aromatic protons, a singlet integrating to 6 protons for the two methyl groups (typically ~2.5 ppm), and a broad singlet for the acidic protons.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can readily confirm the presence of the methyl groups.

  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory with a small amount of the solid sample.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

  • Analysis:

    • Common Peaks: Both spectra will show a very broad O-H stretch from the carboxylic acid dimers (~3300-2500 cm⁻¹) and a strong C=O stretch (~1700-1680 cm⁻¹).

    • Differentiating Peaks: The spectrum for 2,4-dimethylisophthalic acid will uniquely display aliphatic C-H stretching bands just below 3000 cm⁻¹ (~2950-2850 cm⁻¹) and C-H bending modes (~1450 and 1380 cm⁻¹), which are absent in the TPA spectrum.

Caption: Experimental workflow for differentiating TPA and 2,4-Dimethylisophthalic Acid.

Field-Proven Insights: Impact on Material Performance

The "so what" of this comparison lies in how these structural differences translate to performance in real-world applications.

Polymer Science: From Crystalline Fibers to Amorphous Resins

The impact of monomer geometry on polymer properties is a cornerstone of material science.

  • Terephthalic Acid: Its linearity is the reason PET can form highly ordered, semi-crystalline domains. This crystallinity is responsible for the excellent mechanical strength, thermal stability, and barrier properties that make PET suitable for fibers and bottles.[1]

  • 2,4-Dimethylisophthalic Acid: When used as a comonomer with TPA, it acts as a crystallinity disruptor. The meta-linkage breaks the linear regularity of the polymer chain.[11] This leads to copolyesters that are amorphous, have lower melting points, lower glass transition temperatures, and often improved solubility in organic solvents.[11] This is a deliberate strategy used to produce clear, non-hazy plastics or coatings where high crystallinity is undesirable.

Coordination Chemistry: Engineering MOF Topology and Porosity

In the synthesis of Metal-Organic Frameworks (MOFs), the linker dictates the topology of the resulting network.

  • Terephthalic Acid: As a linear, ditopic linker, TPA is a fundamental building block for many iconic MOFs, such as the MIL series and UiO-66. Its rigidity and symmetry lead to predictable, often highly porous and robust frameworks.

  • 2,4-Dimethylisophthalic Acid: The bent nature of the isophthalate backbone will produce entirely different network topologies compared to TPA with the same metal node. The methyl groups add another layer of complexity; they can act as steric directors, influencing the framework's interpenetration, and they can modify the pore environment, making it more hydrophobic. This can be exploited to fine-tune the MOF for specific guest-host interactions or selective catalysis.[12]

Drug Development: Modulating Solubility and Binding Interactions

While neither molecule is a drug, they represent common structural motifs. The comparison is instructive for medicinal chemists. Replacing a para-substituted ring with a meta-substituted one, or adding methyl groups, are common tactics in lead optimization. These changes can:

  • Improve Solubility: Moving from the highly crystalline, poorly soluble TPA scaffold to a less symmetrical, substituted isophthalate can break crystal packing and improve the aqueous or lipid solubility of a drug candidate.

  • Alter Binding Pockets: The bent geometry of the isophthalate core allows a molecule to access different regions of a protein's binding pocket compared to a linear TPA-based analogue. The methyl groups can form favorable hydrophobic (van der Waals) interactions or, conversely, create steric clashes that prevent binding to an off-target protein, thereby improving selectivity.

Conclusion

The structural comparison between 2,4-dimethylisophthalic acid and terephthalic acid is a clear illustration of the structure-property-function paradigm in chemistry. Terephthalic acid's value lies in its symmetry and linearity, which impart order, strength, and thermal stability to materials. In contrast, 2,4-dimethylisophthalic acid offers a toolkit for disruption. Its inherent bent geometry and steric bulk are tools to decrease crystallinity, increase solubility, and create more complex three-dimensional structures. For the researcher, scientist, or drug developer, understanding these fundamental differences is key to the rational design of new materials and molecules with precisely tailored properties.

References

  • Wikipedia. Terephthalic acid. [Link]

  • PubChem. Terephthalic Acid (CID 7489). National Institutes of Health. [Link]

  • Asha, K. S., Reber, A. C., Ahmed, N., Nath, R., Khanna, S. N., & Mandal, S. (2017). The effect of substituted benzene dicarboxylic acid linkers on the optical band gap energy and magnetic coupling in manganese trimer metal organic frameworks. Journal of Materials Chemistry C, 5(3), 539-548. [Link]

  • Penedo, A. S., et al. (2019). Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and Isophthalate Oligomers. UPCommons. [Link]

  • Kimyonok, A. B. E., & Tuncel, M. (2015). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Journal of Analytical and Applied Pyrolysis. [Link]

  • Bailey, M., & Brown, C. J. (1967). The crystal structure of terephthalic acid. Acta Crystallographica. [Link]

  • Pediaa. (2020). Difference Between Isophthalic Acid and Terephthalic Acid. [Link]

  • Sheldrake, H. M., et al. (2007). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Green Chemistry. [Link]

  • ResearchGate. TG/DTA curve of terephthalic acid. [Link]

Sources

Validation

A Comparative Guide to the Validation of an HPLC Assay for 2,4-Dimethylisophthalic Acid Purity

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2,4-Dimethylisophthalic acid, a key building block in the synthesis of various polymers and specialty chemicals, is no exception. The presence of isomeric impurities, unreacted starting materials, or synthetic by-products can have significant consequences on downstream processes and final product performance.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic molecules due to its high resolving power, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, validated reverse-phase HPLC (RP-HPLC) method for determining the purity of 2,4-dimethylisophthalic acid. We will explore the scientific rationale behind the experimental choices, present a complete validation protocol grounded in International Council for Harmonisation (ICH) guidelines, and objectively compare the HPLC method's performance with Gas Chromatography (GC) as a viable alternative.

The Imperative of Purity: Potential Impurities in 2,4-Dimethylisophthalic Acid Synthesis

The common synthesis of 2,4-dimethylisophthalic acid involves the oxidation of m-xylene. This process, while effective, can introduce several structurally similar impurities that must be resolved and quantified. Key potential impurities include:

  • Isomeric Impurities: Terephthalic acid and isophthalic acid may be present from impurities in the m-xylene starting material.[2]

  • Incompletely Oxidized Intermediates: Compounds such as 3-methyl-4-carboxybenzaldehyde (3CBA) can persist if the oxidation is incomplete.[3]

  • By-products: Aromatic carboxylic acids like toluic acid and benzoic acid can also form during the synthesis.[2]

An effective analytical method must be specific enough to separate the main 2,4-dimethylisophthalic acid peak from all these potential impurities.

Part 1: A Validated HPLC-UV Method for Purity Determination

The following method is designed to be robust and compliant with the principles outlined in regulatory guidelines such as ICH Q2(R2) and USP General Chapter <621>.[4][5][6][7]

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase (C18) is nonpolar and the mobile phase is polar. 2,4-Dimethylisophthalic acid and its related impurities are separated based on their differential partitioning between these two phases. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and consistent retention times. Quantification is achieved by UV detection at a wavelength where the aromatic ring exhibits strong absorbance.[8]

Detailed Experimental Protocol: HPLC-UV

Apparatus and Reagents:

  • Apparatus: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Reagents: HPLC grade acetonitrile, HPLC grade water, and phosphoric acid (85%).

  • Reference Standard: 2,4-Dimethylisophthalic acid (purity ≥99.5%).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : Water : Phosphoric Acid (40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

Solution Preparation:

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the 2,4-Dimethylisophthalic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[10]

The Validation Protocol: A Self-Validating System

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[11][12] The following protocol adheres to ICH Q2(R2) guidelines.[7][13][14]

HPLC_Validation_Workflow start Start: Define Analytical Target Profile (ATP) protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Approved for Routine Use report->end

Caption: Logical workflow for HPLC method validation.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of 2,4-dimethylisophthalic acid.

    • Inject the standard solution.

    • Inject the sample solution.

    • If available, spike the sample solution with known impurities and demonstrate that they are well-resolved from the main peak (Resolution > 2.0).

    • Use a DAD to assess peak purity across the main analyte peak.

2. Linearity and Range: Linearity demonstrates a proportional relationship between concentration and detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the target sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

3. Accuracy: Accuracy is the closeness of test results to the true value. It is assessed using a recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo or a known batch).

    • Spike the matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery for each.

4. Precision: Precision measures the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the cumulative relative standard deviation (RSD) for all 12 preparations.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curves).

    • Alternatively, determine by injecting serially diluted solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

6. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2°C).

      • Mobile phase composition (e.g., vary acetonitrile ±2%).

    • Inject a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Summary of Validation Data and Acceptance Criteria
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RT. Resolution > 2.0.Pass
Linearity (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%0.45%; 1.10%
LOQ S/N ≥ 100.1 µg/mL
LOD S/N ≥ 30.03 µg/mL
Robustness System suitability parameters met under all varied conditions.Pass

Part 2: Comparative Analysis with an Alternative Method - Gas Chromatography (GC)

While HPLC is often preferred, Gas Chromatography can be a powerful alternative, especially for identifying and quantifying volatile or semi-volatile impurities. For non-volatile compounds like 2,4-dimethylisophthalic acid, a derivatization step is required to increase volatility.[15]

Principle of the GC-FID Method

This method involves converting the carboxylic acid groups of 2,4-dimethylisophthalic acid and related impurities into volatile esters (e.g., methyl esters) through a chemical reaction. These derivatized compounds are then injected into the GC, where they are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is used for quantification, which provides a response proportional to the mass of carbon atoms.

Experimental Protocol: GC-FID with Derivatization

Apparatus and Reagents:

  • Apparatus: Gas chromatograph with an FID, a split/splitless injector, and an autosampler.

  • Reagents: Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v), Methanol (anhydrous), Hexane (GC grade), Sodium Sulfate (anhydrous).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Derivatization and Sample Preparation:

  • Accurately weigh ~10 mg of the sample into a reaction vial.

  • Add 2 mL of BF₃-Methanol solution.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of water. Vortex for 1 minute.

  • Allow the layers to separate. Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Inject 1 µL of the clear hexane solution into the GC.

GC_Analysis_Workflow sample_prep Sample Weighing derivatization Derivatization (Esterification with BF₃-Methanol) sample_prep->derivatization extraction Liquid-Liquid Extraction (into Hexane) derivatization->extraction gc_injection GC Injection extraction->gc_injection separation Separation in Column gc_injection->separation detection FID Detection separation->detection analysis Data Analysis detection->analysis

Caption: Workflow for GC analysis including the critical derivatization step.

GC Conditions:

Parameter Condition
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min

| Split Ratio | 50:1 |

Objective Performance Comparison: HPLC-UV vs. GC-FID
FeatureHPLC-UV MethodGC-FID MethodRationale & Insights
Specificity High; excellent for isomeric separation.High; separation based on different physical properties (boiling point).Both methods offer excellent specificity. HPLC may have a slight edge in resolving closely related isomers without derivatization.
Sample Preparation Simple (dissolve, filter, inject).Complex (requires a chemical derivatization step).HPLC is the clear winner for throughput and simplicity. The derivatization step in GC is time-consuming and can introduce variability.
Sensitivity (LOQ) Very Good (~0.1 µg/mL).Good; FID is sensitive to hydrocarbons but may be less sensitive than UV for these analytes.HPLC-UV is generally more sensitive for UV-active compounds like aromatic acids.
Robustness High. Less susceptible to minor matrix variations.Moderate. Derivatization efficiency can be affected by moisture or matrix components.The HPLC method is inherently more robust due to the simpler sample preparation.
Instrumentation Cost Moderate to High.Moderate.Costs are broadly comparable for standard systems.
Solvent Usage Moderate (acetonitrile/water).Low (small amounts of hexane/methanol).GC is more environmentally friendly in terms of solvent consumption per sample.
Best Application Routine QC, purity assay, stability testing.Orthogonal method for impurity identification, analysis of volatile impurities.HPLC is superior for routine purity testing. GC is an excellent complementary technique for method validation or investigating specific volatile impurities.

Conclusion and Recommendations

The validated High-Performance Liquid Chromatography method presented here is robust, specific, and accurate, making it eminently suitable for the routine purity assessment of 2,4-dimethylisophthalic acid in a quality control environment. Its primary advantage lies in the simplicity of sample preparation, leading to higher throughput and reduced analytical variability.

The Gas Chromatography method, while requiring a more complex derivatization step, serves as an excellent orthogonal technique. It provides confirmation of purity based on a different separation principle (volatility) and is invaluable for specialized applications, such as identifying unknown volatile impurities or as a secondary, confirmatory method during analytical validation.

For researchers and drug development professionals, the choice of method depends on the intended purpose. For routine quality control and release testing, the HPLC-UV method is the recommended primary choice . For in-depth impurity profiling or as a complementary validation tool, the GC-FID method provides a powerful alternative .

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: International Journal of Pharmaceutical Erudition URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: Mourne Training Services URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM Source: SciELO URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - Draft version Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: What are the differences and key steps in Analytical Method Development, Qualification, and Validation Source: EirGenix, Inc. URL: [Link]

  • Title: Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry Source: YouTube URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Process for purifying isophthalic acid Source: Google Patents URL
  • Title: HPLC Methods for analysis of 2,4-D Source: HELIX Chromatography URL: [Link]

  • Title: Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography Source: Academia.edu URL: [Link]

  • Title: Process for producing high purity isophthalic acid Source: Google Patents URL
  • Title: Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC Source: Agilent URL: [Link]

  • Title: Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl) Source: SciSpace URL: [Link]

  • Title: Method of Test for Preservatives in Cosmetics (2) Source: Taiwan Food and Drug Administration URL: [Link]

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Comparative

A Comparative Guide to Isophthalate-Based Ligands: Steric Hindrance and Functional Design in Metal-Organic Frameworks

An In-depth Analysis of 2,4-dimethylisophthalic acid vs. 5-tert-butylisophthalic acid For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of 2,4-dimethylisophthalic acid vs. 5-tert-butylisophthalic acid

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker is a critical determinant of the final framework's topology, porosity, and functional properties. This guide provides a detailed comparison between two substituted isophthalic acid ligands: 2,4-dimethylisophthalic acid, which features smaller, sterically demanding ortho-substituents, and 5-tert-butylisophthalic acid, which presents a bulky, space-filling group.

While MOFs based on 5-tert-butylisophthalic acid have been successfully synthesized and characterized, providing a wealth of experimental data, analogous frameworks from 2,4-dimethylisophthalic acid are not well-documented in existing literature. Therefore, this guide will present a comparative analysis based on the robust experimental data available for 5-tert-butylisophthalate MOFs and the theoretically predicted outcomes for 2,4-dimethylisophthalate systems, grounded in established principles of coordination chemistry and steric effects.[1][2]

Ligand Properties: A Tale of Two Substituents

The fundamental difference between 2,4-dimethylisophthalic acid and 5-tert-butylisophthalic acid lies in the steric bulk and placement of their alkyl substituents. These differences are not trivial; they profoundly influence the ligand's coordination behavior and, consequently, the architecture of the resulting MOF.

  • 5-tert-butylisophthalic acid (H₂tbip): This ligand features a large tert-butyl group positioned at the 5-carbon, meta to both carboxylate groups. This substituent is sterically bulky but does not directly crowd the coordination sites (the carboxylate groups). Its primary role is to act as a bulky "spacer," influencing the packing of ligands and the formation of pores within the framework. It can prevent the interpenetration of frameworks, a common phenomenon in MOF synthesis that can reduce porosity.

  • 2,4-dimethylisophthalic acid: This ligand has two smaller methyl groups. Critically, one methyl group is at the 2-position, ortho to one of the carboxylate groups. This ortho-methyl group introduces significant steric hindrance directly adjacent to a primary coordination site. This can force the carboxylate group to twist out of the plane of the benzene ring, altering its coordination angle and potentially leading to novel framework topologies or preventing the formation of certain common secondary building units (SBUs).[2]

G cluster_0 Ligand Structures Ligand1 5-tert-butylisophthalic acid (Bulky, Meta-substituent) node_1a Influences pore size/shape Ligand1->node_1a node_1b Prevents interpenetration Ligand1->node_1b Ligand2 2,4-dimethylisophthalic acid (Ortho-steric hindrance) node_2a Alters carboxylate twist angle Ligand2->node_2a node_2b Impacts SBU formation Ligand2->node_2b

Caption: Comparison of substituent effects on the two isophthalate ligands.

Impact on MOF Synthesis and Structure: Experimental vs. Theoretical

The choice between these ligands dictates not only the final structure but also the synthetic approach. Here, we compare the experimentally realized Zn(tbip) MOF with the predicted outcome of using 2,4-dimethylisophthalic acid.

The Case of 5-tert-butylisophthalic acid: Zn(tbip)

A notable example is the hydrothermal synthesis of Zn(tbip) (H₂tbip= 5-tert-butylisophthalic acid).[3] In this structure, tetrahedral zinc centers are linked by the tbip ligands to create a robust, three-dimensional framework. A key feature of this MOF is its high thermal stability and the presence of one-dimensional, close-packed open channels with a pore diameter of 4.5 Å.[3] The bulky tert-butyl groups effectively prevent the formation of an interpenetrated structure, thus preserving a porous, guest-free framework directly after synthesis.[3]

The Theoretical Case for 2,4-dimethylisophthalic acid

The synthesis of a MOF with 2,4-dimethylisophthalic acid presents a different set of challenges and opportunities. The steric hindrance from the ortho-methyl group would likely inhibit the formation of common paddlewheel-type SBUs, where multiple ligands coordinate to a metal cluster in a planar fashion. Instead, it could favor more open or distorted coordination geometries.

Predicted Structural Outcomes:

  • Altered Topology: The forced twist of the ortho-substituted carboxylate group could lead to novel, non-standard framework topologies that are not accessible with symmetric or meta-substituted linkers.

  • Lower Dimensionality: The steric hindrance might prevent the formation of a stable 3D network, potentially favoring the crystallization of 1D chains or 2D layers.

  • Reduced Porosity: While the bulky tert-butyl group in Zn(tbip) creates permanent porosity, the less bulky but awkwardly placed methyl groups might lead to a denser, less porous structure if a stable, open framework cannot be achieved.

G cluster_ligand Ligand Choice cluster_sbu SBU Formation cluster_framework Resulting Framework L1 5-tert-butylisophthalic acid SBU1 Standard SBUs (e.g., Paddlewheel) L1->SBU1 Favorable L2 2,4-dimethylisophthalic acid (Theoretical) L2->SBU1 Unfavorable (Steric Clash) SBU2 Distorted or Novel SBUs L2->SBU2 Likely F1 3D Non-interpenetrated Porous Structure (e.g., Zn(tbip)) SBU1->F1 F2 Potentially Lower Dimensional or Novel Topology SBU2->F2

Caption: Influence of ligand choice on SBU formation and final framework structure.

Comparative Performance Metrics

A direct quantitative comparison is possible by contrasting the measured properties of Zn(tbip) with the expected properties of a hypothetical MOF derived from the dimethylated ligand, based on principles observed in related structures.

Property5-tert-butylisophthalic acid (in Zn(tbip))2,4-dimethylisophthalic acid (Predicted)Rationale for Prediction
BET Surface Area 256 m²/g[3]Likely lowerSteric hindrance from the ortho-methyl group may lead to a less-ordered or denser packing, reducing accessible surface area.
Pore Diameter 4.5 Å (microporous)[3]Variable, potentially smaller or irregularThe irregular coordination geometry could lead to smaller or less uniform pores compared to the well-defined channels in Zn(tbip).
Thermal Stability High (stable up to high temperatures)[3]Potentially lowerA more strained or lower-dimensional framework resulting from steric hindrance might have lower thermal stability.[4]
Chemical Stability High (guest-free and stable)[3]Dependent on final structureStability is highly dependent on the metal-ligand bond strength and overall framework integrity.[5][6] A strained structure could be more susceptible to solvent or chemical degradation.
Gas Separation Demonstrated for DME/MeOH[3]Unknown, but potentially selectiveIf a porous framework forms, the unique pore chemistry and size defined by the methyl groups could offer selectivity for other small gas molecules.

Experimental Protocols

To ensure scientific integrity, the following sections provide detailed, validated protocols for the synthesis and characterization of MOFs based on these types of ligands.

Representative Synthesis: Hydrothermal Synthesis of a Substituted Isophthalate MOF

This protocol is adapted from the synthesis of Zn(tbip) and is broadly applicable to other isophthalate-based systems.[3]

Objective: To synthesize a crystalline MOF from a substituted isophthalic acid ligand and a metal salt via a hydrothermal reaction.

Materials:

  • 5-tert-butylisophthalic acid (H₂tbip) or 2,4-dimethylisophthalic acid

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve the isophthalic acid derivative (e.g., 0.1 mmol of H₂tbip) and the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in a solvent mixture, typically DMF/water.

  • Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

  • Transfer the solution into a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specified temperature (e.g., 100-140 °C) for a period of 24-72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Harvest the resulting crystals by filtration.

  • Wash the crystals thoroughly with fresh DMF and then with a lower-boiling-point solvent like ethanol or chloroform to exchange the high-boiling solvent in the pores.

  • Dry the crystals under vacuum to obtain the activated, guest-free MOF.

G A 1. Mix Ligand and Metal Salt in Solvent (e.g., DMF/Water) B 2. Transfer to Teflon-lined Autoclave A->B C 3. Seal and Heat (e.g., 120°C for 48h) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Filter and Collect Crystals D->E F 6. Solvent Exchange (e.g., with Ethanol) E->F G 7. Activate under Vacuum F->G

Caption: General workflow for hydrothermal synthesis of an isophthalate-based MOF.

Standard Characterization Workflow

Objective: To confirm the structure, porosity, and stability of the synthesized MOF.

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Purpose: To determine the precise atomic arrangement, connectivity, and crystal structure of the MOF.

    • Procedure: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected and processed to solve and refine the crystal structure. This is the definitive method for structural elucidation.[7]

  • Powder X-ray Diffraction (PXRD):

    • Purpose: To confirm the phase purity of the bulk crystalline material and to match the experimental pattern to the one simulated from SC-XRD data.

    • Procedure: A finely ground powder sample is analyzed. The resulting diffractogram is compared with the simulated pattern from the single-crystal data to ensure the bulk sample is the same phase.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability of the MOF and identify the temperature at which the framework starts to decompose.

    • Procedure: A small sample of the activated MOF is heated at a constant rate under an inert atmosphere (e.g., N₂). The weight loss is recorded as a function of temperature. A sharp weight loss indicates framework decomposition.

  • Gas Sorption Analysis (BET Surface Area):

    • Purpose: To measure the specific surface area and pore volume of the activated MOF, confirming its porosity.

    • Procedure: The activated sample is cooled to 77 K (liquid nitrogen temperature). Nitrogen gas is introduced at varying pressures, and the amount of gas adsorbed is measured. The data is fitted to the Brunauer-Emmett-Teller (BET) model to calculate the surface area.

Conclusion and Outlook

The comparison between 5-tert-butylisophthalic acid and 2,4-dimethylisophthalic acid highlights a fundamental principle in MOF design: the position and size of functional groups on a ligand are powerful tools for directing framework topology and properties.

  • 5-tert-butylisophthalic acid serves as an excellent example of a "scaffolding" ligand, where a bulky, non-coordinating group is used to control framework packing and prevent interpenetration, leading to predictable, porous materials like Zn(tbip) with demonstrated utility in gas separation.[3]

  • 2,4-dimethylisophthalic acid , in theory, represents a "disruptive" or "topology-directing" ligand. The ortho-methyl group introduces steric strain at the point of coordination, which can be harnessed to create novel structures that are inaccessible through more conventional linkers.[2]

Future experimental work is needed to synthesize and characterize MOFs from 2,4-dimethylisophthalic acid to validate these theoretical predictions. Such studies would not only provide a direct experimental comparison but could also expand the library of known MOF topologies, potentially yielding materials with unique and valuable properties for catalysis, sensing, or specialized separations.

References
  • Functional Metal–Organic Frameworks via Ligand Doping: Influences of Ligand Charge and Steric Demand. Inorganic Chemistry - ACS Publications. [Link]

  • Coordination polymers of 5-substituted isophthalic acid. PMC. [Link]

  • Effect of pendant isophthalic acid moieties on the adsorption properties of light hydrocarbons in HKUST-1-like tbo-MOFs. Rsc.org. [Link]

  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC. [Link]

  • Zn(tbip) (H2tbip= 5-tert-Butyl Isophthalic Acid): A Highly Stable Guest-Free Microporous Metal Organic Framework with Unique Gas Separation Capability. Journal of the American Chemical Society. [Link]

  • Leveraging Ligand Steric Demand to Control Ligand Exchange and Domain Composition in Stratified Metal–Organic Frameworks. ResearchGate. [Link]

  • Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties†. ResearchGate. [Link]

  • Improving MOF stability: approaches and applications. Chemical Science (RSC Publishing). [Link]

  • Acid-functionalized UiO-66(Zr) MOFs and their evolution after intra-framework cross-linking: structural features and sorption pr. a journey to porous crystals, topology & more. [Link]

  • Structural Analysis of Metal-Organic Framework Crystals. Aichi Synchrotron Radiation Center. [Link]

  • Three Cd(II) MOFs with Different Functional Groups: Selective CO2 Capture and Metal Ions Detection. Inorganic Chemistry - ACS Publications. [Link]

  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Publishing. [Link]

  • Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid: syntheses, crystal structures and photoluminescence properties. CrystEngComm (RSC Publishing). [Link]

  • Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions. Europe PMC. [Link]

  • A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. ResearchGate. [Link]

  • Crystallography of metal–organic frameworks. PMC - NIH. [Link]

  • Adsorption dynamics and hydrothermal stability of MOFs aluminium fumarate, MIL-160 (Al), and CAU-10-H, and zeotype TiAPSO for heat transformation. Elsevier. [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. SpringerLink. [Link]

  • Stability and Degradation Mechanisms of Metal-Organic Frameworks Containing the Zr6O4(OH)4 Secondary Building Unit. DTIC. [Link]

  • Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions (RSC Publishing) - The Royal Society of Chemistry. [Link]

  • Study on Crystal Design and Growth of Metal-organic Frameworks toward Gas Separation and Membrane Fabrication. Kyoto University Research Information Repository. [Link]

  • Synthesis, Characterization and Adsorption Capability of MOF-5. Science Alert. [Link]

  • Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid: Syntheses, crystal structures and photoluminescence properties. HKMU Scholars. [Link]

  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. SciSpace. [Link]

  • The Stability of Metal–Organic Frameworks. Wiley-VCH. [Link]

  • Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. RSC Publishing. [Link]

  • Metal–Organic Frameworks: Rise of the Ligands. ResearchGate. [Link]

  • New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. MDPI. [Link]

  • Metal-Organic Frameworks vs. Buffers: Case Study of UiO-66 Stability. ChemRxiv. [Link]

  • ChemInform Abstract: Synthesis of Salts of New Arylamides of 2-Hydroxy-5-nitroso-4,6-dimethylisophthalic Acid. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 2,4-Dimethylisophthalic Acid

As researchers and drug development professionals scale up syntheses involving substituted aromatic dicarboxylic acids, operational safety must evolve from passive compliance to active, mechanistic understanding. 2,4-Dim...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up syntheses involving substituted aromatic dicarboxylic acids, operational safety must evolve from passive compliance to active, mechanistic understanding. 2,4-Dimethylisophthalic acid (CAS: 18190-63-1)[1] is a critical building block in polymer chemistry and active pharmaceutical ingredient (API) development.

This guide provides a self-validating, step-by-step operational framework for handling this compound. By understanding the chemical causality behind its hazards, laboratory personnel can implement foolproof logistical and disposal plans.

The Causality of Protection: Hazard Profile

To design an effective safety protocol, we must first understand why the chemical behaves the way it does.

While 2,4-Dimethylisophthalic acid is not acutely lethal, its molecular architecture dictates strict handling parameters:

  • Ocular and Respiratory Irritation (H319): The two carboxylic acid (-COOH) moieties act as proton donors. When this fine powder contacts the moisture of the ocular mucosa or the respiratory tract, it induces a localized drop in pH, leading to serious irritation.

  • Hydrophobicity and Dermal Adherence: The aromatic ring and dual methyl substitutions increase the molecule's hydrophobicity. If the powder contacts the skin, it will not readily wash away with pure water; it requires surfactants (soap) for effective dermal decontamination[2].

  • Combustible Dust Hazard: As a fine, dry organic powder, it presents a latent combustible dust hazard if aerosolized in high concentrations[3]. Static electricity can both ignite the dust and cause the powder to aggressively adhere to lab equipment.

Quantitative Hazard and PPE Specifications
ParameterSpecification / RequirementCausality / Rationale
CAS Number 18190-63-1Unique chemical identifier for procurement and tracking.
GHS Classification Eye Irrit. 2 (H319)Carboxylic acid groups cause localized pH drop on mucosal surfaces.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; presents a combustible dust hazard.
Glove Material Nitrile (Min. 0.11 mm thickness)Provides an adequate barrier against dry powders and weak organic acids.
Eye Protection ANSI Z87.1 Non-Vented GogglesPrevents micro-particulate ingress into the ocular cavity.
Respiratory N95 / P100 Particulate RespiratorRequired if handled outside a fume hood to prevent inhalation of dust.

Step-by-Step Operational Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Self-Validating PPE Donning

Rationale: Personal Protective Equipment (PPE) is only effective if its structural integrity is verified prior to chemical exposure.

  • Glove Integrity Check: Obtain standard nitrile gloves. Trap air inside the glove and roll the cuff to pressurize the fingers. Discard immediately if any micro-leaks or pressure losses are detected.

  • Static-Mitigating Apparel: Don a 100% cotton or flame-resistant (FR) lab coat.

    • Causality: Synthetic fabrics generate static electricity, which can ignite suspended combustible dusts or cause the powder to aggressively adhere to your sleeves.

  • Ocular Seal Verification: Don ANSI Z87.1-compliant non-vented safety goggles.

    • Validation: Run a finger along the thermoplastic rubber (TPR) seal against your face to ensure there are no gaps. Standard safety glasses are strictly prohibited as they allow aerosolized dust to bypass the lenses.

  • Respiratory Protection: If handling outside a ventilated enclosure, don a NIOSH-approved N95 or P100 particulate respirator. Perform a negative pressure seal check by covering the filter and inhaling sharply; the mask should collapse slightly against your face.

Protocol B: Weighing and Transfer Logistics

Rationale: Minimizing aerosolization and static repulsion is the primary goal during manipulation.

  • Environmental Control: Conduct all open-container handling inside a chemical fume hood.

    • Validation: Check the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm) before uncapping the reagent.

  • Static Elimination: Place an anti-static ionizer bar or use an anti-static gun near the analytical balance.

    • Causality: 2,4-Dimethylisophthalic acid powder holds a static charge; neutralizing the field prevents the powder from "jumping" off the spatula, ensuring accurate dosing and preventing surface contamination.

  • Transfer: Use a grounded stainless steel spatula. Transfer the required mass into an anti-static weigh boat.

  • Containment: Immediately cap the stock bottle and seal the weigh boat in a secondary container (e.g., a larger beaker with a watch glass) before transporting it to the reaction setup.

Protocol C: Spill Response and Decontamination

Rationale: Improper cleanup of hydrophobic organic acids exacerbates contamination and exposure risks.

  • Immediate De-escalation: If a spill occurs, immediately turn off any nearby ignition sources or hot plates, as suspended dust is combustible.

  • Dry Cleanup (No Water): Do NOT apply water to the dry powder.

    • Causality: Water will create a sticky, acidic slurry that is significantly harder to clean and increases the risk of dermal absorption. Instead, use a dedicated HEPA-filtered vacuum or carefully sweep the powder using a static-free brush into a dustpan.

  • Surface Neutralization: Once the bulk powder is removed, wipe the surface with a disposable cloth dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a water rinse.

Waste Segregation and Disposal Plan

Proper logistical planning for waste ensures environmental compliance and prevents dangerous cross-reactions in waste carboys.

  • Solid Waste: Place all contaminated cleanup materials, gloves, weigh boats, and empty reagent vials into a designated, clearly labeled "Hazardous Solid Waste - Organic Acid" bin.

  • Liquid Waste: If the acid has been dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane) during your workflow, collect the effluent in a halogenated or non-halogenated organic waste carboy, depending on the solvent used.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department or a licensed environmental contractor for high-temperature incineration. Never dispose of this chemical in standard municipal waste or flush it down aqueous drain systems.

Operational Workflow Diagram

Workflow Preparation 1. PPE Verification (Goggles, Nitrile, N95) Weighing 2. Weighing in Fume Hood (Anti-static tools) Preparation->Weighing Transfer 3. Transfer to Vessel Weighing->Transfer Spill Spill Occurred? Transfer->Spill Accidental Drop Dissolution 4. Dissolution / Reaction Transfer->Dissolution CleanUp Dry Sweep & HEPA Vac (Avoid Water Initially) Spill->CleanUp Yes Spill->Dissolution No Waste 5. Waste Segregation (Solid vs. Organic Liq) CleanUp->Waste Dissolution->Waste Disposal 6. High-Temp Incineration (Licensed Contractor) Waste->Disposal

Workflow for the safe handling, spill response, and disposal of 2,4-Dimethylisophthalic acid.

References

  • HXChem. "2,4-Dimethylisophthalic acid/CAS:18190-63-1".1

  • TCI Chemicals. "SAFETY DATA SHEET: Isophthalic Acid".

  • Indorama Ventures. "Safety Data Sheet: Purified Isophthalic Acid". 3

Sources

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